literature review on 4-(4-(methylsulfonyl)phenyl)piperidine applications.
The following technical guide details the applications, synthesis, and pharmacological significance of 4-(4-(methylsulfonyl)phenyl)piperidine , a privileged scaffold in medicinal chemistry. A Critical Building Block for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the applications, synthesis, and pharmacological significance of 4-(4-(methylsulfonyl)phenyl)piperidine , a privileged scaffold in medicinal chemistry.
A Critical Building Block for GPR119 Agonists and CNS Modulators
4-(4-(Methylsulfonyl)phenyl)piperidine is a high-value pharmacophore used extensively in the discovery of G-protein coupled receptor (GPCR) modulators and ion channel blockers. Its structural utility lies in the combination of a basic amine center (piperidine) with a metabolically stable, polar hydrogen-bond acceptor (methylsulfonyl phenyl).
This scaffold is most notably recognized as a core motif in the development of GPR119 agonists for the treatment of Type 2 Diabetes and metabolic syndrome. Additionally, its structural homology to phenylpiperidine opioids and sigma receptor ligands makes it a versatile template for central nervous system (CNS) drug discovery.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical profile of this scaffold is essential for predicting its behavior in biological systems.
Property
Value
Significance
LogP (Predicted)
~1.5 - 1.8
Optimal for oral bioavailability; sufficiently lipophilic to cross membranes but polar enough to avoid non-specific binding.
pKa (Piperidine N)
~9.5 - 10.0
Exists predominantly as a cation at physiological pH (7.4), facilitating electrostatic interactions with Asp/Glu residues in receptor binding pockets.
H-Bond Acceptors
3 (2 Sulfone O, 1 Amine)
The sulfone oxygens serve as critical anchor points in receptor active sites without the acidic proton liability of sulfonamides.
H-Bond Donors
1 (Amine NH)
Allows for further functionalization or direct interaction with backbone carbonyls.
Topological Polar Surface Area (TPSA)
~46 Ų
Well within the range for blood-brain barrier (BBB) penetration (<90 Ų).
Pharmacological Applications
A. GPR119 Agonists (Metabolic Disease)
The primary application of 4-(4-(methylsulfonyl)phenyl)piperidine is in the synthesis of GPR119 agonists. GPR119 is a lipid-sensing GPCR expressed in pancreatic
-cells and intestinal L-cells. Activation leads to glucose-dependent insulin secretion (GDIS) and GLP-1 release.
Mechanistic Role of the Scaffold:
The "Tail" Group: In many GPR119 ligands (e.g., analogs of GSK1292263 or MBX-2982 ), the piperidine ring acts as a spacer that positions the phenyl-sulfone group into a specific polar pocket of the receptor.
Metabolic Stability: The methylsulfonyl group (
) replaces metabolically labile groups (like methoxy or methyl) to prevent rapid oxidation by CYP450 enzymes while maintaining H-bond accepting capability.
B. Neuroscience (Sigma & Dopamine Receptors)
The 4-phenylpiperidine core is the structural backbone of numerous CNS drugs (e.g., Haloperidol, Pethidine). The addition of the para-sulfone group modifies the selectivity profile:
Sigma-1 Receptor (
R): The scaffold serves as a template for designing R ligands, which are investigated for neuroprotection and cognitive enhancement. The sulfone group reduces affinity for dopaminergic D2 receptors compared to the unsubstituted phenylpiperidine, potentially reducing extrapyramidal side effects.
Nav1.7 Channel Blockers: Sulfone-containing piperidines have been explored as state-dependent blockers for voltage-gated sodium channels, targeting neuropathic pain.
Synthesis & Manufacturing Protocols
The synthesis of 4-(4-(methylsulfonyl)phenyl)piperidine typically follows a convergent route using Suzuki-Miyaura coupling.
Protocol A: Suzuki Coupling via Pyridine Intermediate (High Purity)
This route avoids the difficulties of coupling directly to sp3 carbons on the piperidine ring by using a pyridine precursor, followed by reduction.
Because the sulfone is designed for stability, this assay confirms the design hypothesis.
Incubation: 1 µM compound with human liver microsomes (HLM) and NADPH regenerating system.
Timepoints: 0, 15, 30, 60 minutes.
Analysis: Quench with acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS.
Target: Intrinsic clearance (
) < 20 µL/min/mg protein indicates good metabolic stability.
Visualization of Pharmacophore Utility
The diagram below illustrates how the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold bridges different therapeutic areas based on structural modifications.
Figure 2: Divergent medicinal chemistry applications of the core scaffold.
References
GPR119 Agonists and Diabetes
Title: Recent Advances in the Discovery of GPR119 Agonists.[2]
Source: Royal Society of Chemistry (RSC) Books.
Context: Discusses the SAR of phenylpiperidine sulfones in GPR119 agonist design (e.g., Cadila and Boehringer Ingelheim series).
The following technical guide details the pharmacological profile of the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold. This analysis treats the structure not merely as a single compound, but as a privileged pharmacoph...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological profile of the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold. This analysis treats the structure not merely as a single compound, but as a privileged pharmacophore central to the design of dopaminergic stabilizers, metabolic GPR119 agonists, and ion channel modulators.
Executive Summary
The 4-(4-(methylsulfonyl)phenyl)piperidine moiety (CAS: 885274-65-7) represents a critical "privileged structure" in medicinal chemistry. It is defined by a piperidine ring substituted at the 4-position with a phenyl group bearing a para-methylsulfonyl (
) substituent.
This scaffold is distinct from, yet pharmacologically related to, the 3-substituted dopaminergic stabilizers (e.g., Pridopidine ). While the 3-isomer favors Sigma-1 receptor (
R) agonism and state-dependent Dopamine D2 antagonism, the 4-isomer shifts the pharmacological vector toward GPR119 agonism (metabolic targets) and significantly alters the safety profile regarding hERG channel blockade .
Key Pharmacological Drivers:
Receptor Agonism: Neuroprotection and modulation of ER stress.
GPR119 Activation: Enhancement of GLP-1 secretion for Type 2 Diabetes.
hERG Liability: A high-risk pharmacophore for QT prolongation due to its linear, rod-like dipole.
Chemical Space & Structure-Activity Relationship (SAR)
The Sulfone Switch: Meta vs. Para
The position of the methylsulfonyl group dictates the therapeutic window.
Feature
3-Isomer (Meta)
4-Isomer (Para) - Current Topic
Representative Drug
Pridopidine (Huntington's Disease)
GPR119 Agonists (e.g., analogs of AR-231453)
Dopamine D2 Affinity
Low affinity; fast-off kinetics (Stabilizer)
Variable; often reduced efficacy or altered binding mode
hERG Liability
Moderate
High (Linear dipole mimics Class III antiarrhythmics)
Primary Utility
CNS (Psychiatry/Neurodegeneration)
Metabolic (Diabetes) / CNS Probe
Pharmacophore Mechanics[1]
Piperidine Nitrogen: Acts as the primary basic center (
), protonated at physiological pH to form a salt bridge with conserved aspartate residues (e.g., Asp3.32 in D2 receptors).
Sulfone Moiety (
):
H-Bond Acceptor: Interacts with serine/threonine residues in GPCR binding pockets.
Metabolic Shield: Unlike esters or amides, the sulfone is resistant to hydrolysis, improving oral bioavailability and half-life.
Dipole Moment: The strong electron-withdrawing nature creates a significant dipole, enhancing potency at GPR119 but increasing risk of trapping within the hERG pore.
Primary Pharmacological Targets
Sigma-1 Receptor (
R) Agonism
The 4-phenylpiperidine core is the "backbone" of high-affinity
ligands.
Mechanism: The ligand binds to the
chaperone at the Mitochondria-Associated ER Membrane (MAM).
Effect: Promotes the dissociation of
R from BiP (Binding immunoglobulin Protein), allowing R to chaperone IP3 receptors and stabilize calcium signaling.
Therapeutic Outcome: Neuroprotection, reduction of ER stress, and potential cognitive enhancement.
GPR119 Agonism (Metabolic Disease)
The 4-(4-methylsulfonylphenyl) motif is frequently utilized in GPR119 agonists designed to treat Type 2 Diabetes.
Binding Mode: The sulfone group functions as a critical anchor, accepting hydrogen bonds from the receptor's transmembrane bundle (likely TM3 or TM5).
Physiological Effect: Glucose-dependent insulin secretion (GDIS) from pancreatic
-cells and GLP-1 release from intestinal L-cells.
Dopamine D2 Receptor Modulation
Unlike the meta-isomer (Pridopidine), the para-isomer often displays a "rigid" antagonist profile or reduced affinity.
Binding Kinetics: Lacks the "fast-off" kinetics characteristic of the meta-isomer, potentially leading to typical neuroleptic side effects (EPS) if D2 affinity is high.
Safety Pharmacology: The hERG Liability
Critical Warning: The 4-(4-methylsulfonylphenyl)piperidine scaffold is a textbook "hERGophore."
Mechanism of Blockade
The hERG potassium channel possesses a large central cavity lined with aromatic residues (Tyr652, Phe656).
-Stacking: The phenyl ring of the ligand stacks with Phe656.
Cation-
Interaction: The protonated piperidine nitrogen interacts with Tyr652.
Dipole Alignment: The para-sulfone group extends the molecule's length, allowing it to span the pore and stabilize the blocked state. This mimics the structure of E-4031 and Dofetilide .
Visualization: Signaling & Toxicity Pathways
Caption: Divergent signaling pathways of the scaffold. Green paths indicate therapeutic efficacy; red paths indicate safety liabilities.
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling
This protocol couples a 4-bromopyridine or protected 4-bromopiperidine with the sulfone-phenyl boronic acid.
Coupling: Dissolve A (1.0 eq) and B (1.2 eq) in 1,4-dioxane/water (4:1). Add
(3.0 eq). Degas with for 10 min.
Add Catalyst (0.05 eq) and reflux at 90°C for 12h.
Reduction: The resulting tetrahydropyridine is hydrogenated using
(1 atm) and (10% w/w) in MeOH to yield the piperidine core.
Deprotection: Treat with
in dioxane to remove the Boc group.
hERG Safety Assay (Patch Clamp)
Objective: Quantify the
for current inhibition.
System: HEK293 cells stably expressing hERG ().
Setup: Whole-cell patch clamp configuration. Internal solution: 130 mM KCl, 1 mM
, 5 mM EGTA, 10 mM HEPES.
Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).
Application: Peruse compound (0.1 nM – 10
M) for 5 minutes until steady state.
Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle control.
Threshold:
inhibition at 1 M indicates significant cardiac risk.
Sigma-1 Radioligand Binding
Objective: Determine binding affinity (
).
Ligand: (specific agonist).
Membrane Prep: Guinea pig brain or transfected CHO cells.
Incubation: Incubate membranes (50
g protein) with 3 nM and varying concentrations of the test analog in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
Termination: Rapid filtration through GF/B filters using a cell harvester.
Data: Non-specific binding defined by 10
M Haloperidol.
Data Summary Table
Parameter
Value / Characteristic
Notes
Molecular Weight
239.34 g/mol
Fragment-like, high ligand efficiency.
cLogP
~1.5 - 2.0
Good CNS penetration and oral bioavailability.
H-Bond Acceptors
3 (Sulfone O x2, Piperidine N)
Sulfone O is critical for GPR119 binding.
Affinity ()
< 50 nM
High affinity expected for N-substituted analogs.[1]
hERG
Variable (often < 1 M)
Major Liability. Requires mitigation (e.g., zwitterionic modifications).
References
Dyhring, T., et al. (2010). "The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D2 receptor antagonism and fast receptor dissociation properties." European Journal of Pharmacology. Link
Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the GPR119 receptor." Journal of Medicinal Chemistry. Link
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels: drug binding and its implications for acquired long QT syndrome." Nature (Review). Link
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. Link
Perry, M., et al. (2004). "Structural determinants of HERG channel block by clofilium and ibutilide." Molecular Pharmacology. Link
The Dual-Targeting Mechanism of 4-(4-(Methylsulfonyl)phenyl)piperidine-Based Compounds in Inflammation: A Technical Guide
Abstract The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold represents a cornerstone in the development of targeted anti-inflammatory agents. Initially recognized for its role in the selective inhibition of cyclooxygena...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold represents a cornerstone in the development of targeted anti-inflammatory agents. Initially recognized for its role in the selective inhibition of cyclooxygenase-2 (COX-2), this chemical motif is increasingly implicated in the modulation of microsomal prostaglandin E synthase-1 (mPGES-1). This guide provides an in-depth exploration of the dual mechanism of action of these compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, downstream signaling consequences, and the critical experimental protocols required to elucidate and characterize the activity of this important class of molecules.
Introduction: Beyond Non-Selective NSAIDs
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) have long been a mainstay in the management of pain and inflammation. Their mechanism primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While effective, this lack of selectivity, particularly the inhibition of the constitutively expressed COX-1, is associated with significant gastrointestinal and renal side effects.[1] This clinical challenge spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," which were designed to target the inducible COX-2 enzyme found at sites of inflammation, thereby sparing the protective functions of COX-1.[1]
The 4-(4-(methylsulfonyl)phenyl)piperidine moiety is a key pharmacophore found in several selective COX-2 inhibitors.[2] The methylsulfonyl group, in particular, has been identified as a critical feature for potent and selective COX-2 inhibition.[2] More recently, research has expanded to investigate the role of this scaffold in targeting downstream enzymes in the prostaglandin E2 (PGE2) synthesis pathway, most notably microsomal prostaglandin E synthase-1 (mPGES-1).[3] This guide will illuminate the intricate mechanisms by which these compounds exert their anti-inflammatory effects through the dual inhibition of COX-2 and mPGES-1.
The Pro-Inflammatory Cascade: COX-2 and mPGES-1
To understand the mechanism of action of 4-(4-(methylsulfonyl)phenyl)piperidine-based compounds, it is essential to first grasp the biochemical pathway they target. During an inflammatory response, the release of arachidonic acid from the cell membrane initiates a cascade of enzymatic reactions.
dot
Caption: The COX-2/mPGES-1 pathway in inflammation.
Cyclooxygenase-2 (COX-2) is the enzyme responsible for the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[4] PGH2 is then further metabolized by various synthases to produce a range of prostaglandins. In the context of inflammation, microsomal prostaglandin E synthase-1 (mPGES-1) plays a pivotal role by specifically converting PGH2 to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[3]
Mechanism of Action at the Molecular Level
The therapeutic efficacy of 4-(4-(methylsulfonyl)phenyl)piperidine-based compounds stems from their ability to specifically interact with and inhibit COX-2 and, in some cases, mPGES-1.
Selective Inhibition of COX-2
The selectivity of these compounds for COX-2 over COX-1 is attributed to key structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a side pocket that is accessible to bulkier inhibitor molecules.[1]
The 4-(methylsulfonyl)phenyl moiety of the piperidine-based inhibitors is crucial for this selectivity. Molecular docking studies have revealed that this group fits snugly into the hydrophobic side pocket of the COX-2 active site.[2] This interaction is a hallmark of many selective COX-2 inhibitors, including celecoxib and rofecoxib. The sulfone group can form hydrogen bonds with key amino acid residues within this pocket, such as His90 and Arg513, further stabilizing the inhibitor-enzyme complex.[5]
dot
Caption: Binding of the inhibitor to the COX-2 active site.
Emerging Role in mPGES-1 Inhibition
More recent research has highlighted that some compounds containing the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold also exhibit inhibitory activity against mPGES-1.[6] This dual-targeting capability offers a potentially more refined approach to suppressing PGE2-mediated inflammation. By inhibiting the terminal enzyme in the PGE2 synthesis pathway, these compounds can achieve a more selective reduction in this pro-inflammatory mediator.
A significant advantage of targeting mPGES-1 is the potential for "prostanoid shunting." When mPGES-1 is inhibited, the PGH2 substrate can be redirected towards other prostaglandin synthases, leading to an increase in the production of other prostanoids, such as the vasodilatory and anti-aggregatory prostacyclin (PGI2).[7][8] This shunting effect may help to mitigate some of the cardiovascular risks associated with selective COX-2 inhibition, which can arise from an imbalance between pro-thrombotic thromboxane A2 (produced via COX-1) and anti-thrombotic PGI2.[7]
Downstream Signaling Consequences of Inhibition
The inhibition of COX-2 and/or mPGES-1 by 4-(4-(methylsulfonyl)phenyl)piperidine-based compounds leads to a reduction in the production of PGE2. PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[9][10] Each of these receptors is coupled to distinct intracellular signaling pathways, and their activation can have both pro- and anti-inflammatory consequences depending on the cellular context.
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium, which is generally associated with pro-inflammatory responses.[10]
EP2 and EP4: Both are coupled to Gs and their activation increases intracellular cyclic AMP (cAMP) levels.[10] These receptors are often implicated in promoting inflammation, pain, and angiogenesis.[11]
EP3: This receptor is coupled to Gi, and its activation leads to a decrease in cAMP.[12] The role of EP3 in inflammation is more complex, with reports of both pro- and anti-inflammatory effects.
By reducing PGE2 levels, these inhibitors effectively dampen the signaling through these EP receptors, leading to their anti-inflammatory, analgesic, and antipyretic effects.
Quantitative Assessment of Inhibitory Potency
The potency and selectivity of 4-(4-(methylsulfonyl)phenyl)piperidine-based compounds are typically quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of a compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher SI indicating greater selectivity for COX-2.
Compound Class
Target
IC50 Range (µM)
Selectivity Index (COX-1/COX-2)
Diarylheterocycles with Methylsulfonylphenyl
COX-2
0.05 - 0.5
>100
Piperidine-based mPGES-1 Inhibitors
mPGES-1
0.001 - 0.5
N/A
Note: The IC50 values and selectivity indices can vary depending on the specific compound and the assay conditions.[2][13]
Experimental Protocols for Mechanistic Elucidation
A thorough understanding of the mechanism of action of these compounds requires a combination of in vitro and in vivo experimental approaches.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of the compounds.
Objective: To measure the IC50 values of test compounds against COX-1 and COX-2.
Methodology:
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.[14]
Reaction Mixture: Prepare a reaction buffer containing the respective enzyme, a heme cofactor, and the test compound at various concentrations.
Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
Detection: The production of prostaglandins can be measured using various methods, including:
Colorimetric Assay: Measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.[14]
Fluorometric Assay: Detects the production of prostaglandin G2, an intermediate in the reaction.[15]
LC-MS/MS: Provides a highly sensitive and specific quantification of the final prostaglandin products, such as PGE2.[4]
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular mPGES-1 Inhibition Assay
This assay assesses the ability of a compound to inhibit mPGES-1 activity within a cellular context.
Objective: To determine the potency of test compounds in inhibiting PGE2 production in intact cells.
Methodology:
Cell Culture: Use a suitable cell line that expresses mPGES-1, such as A549 human lung carcinoma cells or primary macrophages.
Cell Stimulation: Prime the cells with a pro-inflammatory stimulus like lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1.[16]
Compound Treatment: Incubate the stimulated cells with the test compound at various concentrations.
PGE2 Measurement: Collect the cell culture supernatant and quantify the concentration of PGE2 using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.[16]
Data Analysis: Calculate the percentage of inhibition of PGE2 production relative to a vehicle-treated control and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and widely used animal model for evaluating the acute anti-inflammatory activity of test compounds.[17][18]
Objective: To assess the in vivo efficacy of test compounds in reducing acute inflammation.
Methodology:
Animal Model: Use male Wistar rats or Swiss albino mice.
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle.
Induction of Inflammation: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[17]
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[18][19]
Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the vehicle control group at each time point.
Conclusion and Future Perspectives
The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold has proven to be a highly valuable pharmacophore in the design of potent and selective anti-inflammatory agents. The well-established mechanism of selective COX-2 inhibition, coupled with the emerging understanding of their potential to inhibit mPGES-1, offers exciting avenues for the development of next-generation anti-inflammatory drugs with improved safety profiles. The dual-targeting approach, particularly with the potential for favorable prostanoid shunting, holds promise for addressing the cardiovascular concerns that have limited the use of some selective COX-2 inhibitors.
Future research in this area will likely focus on optimizing the dual inhibitory activity of these compounds, further elucidating the complex interplay of prostanoid shunting in different tissues, and exploring their therapeutic potential in a broader range of inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this important class of molecules.
References
Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities.
Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents. Semantic Scholar.
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.
Identification and development of mPGES-1 inhibitors: where we are
Effects of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition on resistance artery tone in patients with end stage kidney disease. PubMed.
Crystal structure of rofecoxib bound to human cyclooxygenase-2.
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC.
3LN1: Structure of celecoxib bound
Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse. PMC.
Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure. Frontiers.
Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels.
Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. PubMed.
Microsomal prostaglandin E synthase-1 inhibition promotes shunting in arachidonic acid metabolism during inflamm
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
Structure-Based Discovery of mPGES-1 Inhibitors Suitable for Preclinical Testing in Wild-Type Mice as an Altern
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of N
Daturaolone: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model. Benchchem.
Celecoxib pathways: pharmacokinetics and pharmacodynamics.
SAT0315 INHIBITION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 (MPGES-1) BY GS-248 REDUCES PROSTAGLANDIN E2 BIOSYNTHESIS WHILE INCREASING PROSTACYCLIN IN HUMAN SUBJECTS.
The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation.
Crystal structure of rofecoxib bound to human cyclooxygenase-2.
Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflamm
Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles.
Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review).
Cyclooxygenase 2 from Human, Recombinant.
Studies on anti-inflammatory and vasoactive effects of mPGES-1 inhibition. KI Open Archive.
Carrageenan-Induced Paw Edema Model.
Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm
Three-dimensional quantitative structure-activity relationships of cyclo-oxygenase-2 (COX-2)
Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science.
Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm
Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Semantic Scholar.
Comprehensive Spectroscopic Characterization of 4-(4-(methylsulfonyl)phenyl)piperidine
A Guide for Medicinal Chemistry Quality Control Part 1: Executive Summary & Strategic Framework In the development of sulfone-based therapeutics (e.g., COX-2 inhibitors, dopaminergic stabilizers), the intermediate 4-(4-(...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Medicinal Chemistry Quality Control
Part 1: Executive Summary & Strategic Framework
In the development of sulfone-based therapeutics (e.g., COX-2 inhibitors, dopaminergic stabilizers), the intermediate 4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) serves as a critical pharmacophore.[1][2] Its structural integrity is defined by three distinct moieties: a secondary amine (piperidine), a para-substituted phenyl linker, and a polar methylsulfonyl tail.[1]
This guide moves beyond basic spectral listing. It establishes a causal analytical workflow —explaining not just what the signals are, but why they appear, how they interact, and how to use them to validate structural purity against common synthetic byproducts.
Analytical Workflow Diagram
The following directed graph outlines the logical flow for structural validation, prioritizing non-destructive techniques first.
Caption: Integrated analytical workflow for structural validation of 4-(4-(methylsulfonyl)phenyl)piperidine.
Part 2: Mass Spectrometry (LC-MS) Profiling
Mass spectrometry provides the primary confirmation of molecular weight. For this secondary amine, Electrospray Ionization (ESI) in positive mode is the standard protocol due to the high proton affinity of the piperidine nitrogen.
Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic fragmentation pattern useful for distinguishing it from regioisomers (e.g., meta-substituted analogs).[1][2]
Primary Loss: The methylsulfonyl group is robust, but high energy often leads to the loss of the methyl radical or
.
Piperidine Cleavage: The most common fragmentation involves the Retro-Diels-Alder (RDA) type cleavage or
Protocol Note: For the free base, use ATR (Attenuated Total Reflectance) on the neat solid. If analyzing the HCl salt, KBr pellet transmission is preferred to resolve the ammonium region.
Part 4: Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation. The analysis below assumes the use of
(Chloroform-d) as the solvent.
H NMR: The Logic of Chemical Shifts
The spectrum is dominated by three distinct regions: the electron-poor aromatic zone, the electron-withdrawing sulfone methyl, and the aliphatic piperidine ring.[2]
Aromatic Region: The AA'BB' System
The 1,4-disubstitution (para) creates a symmetric AA'BB' splitting pattern, appearing as two "roofed" doublets.
Protons ortho to
(): Highly deshielded by the electron-withdrawing sulfone.[1][2] Expected ppm.
Protons ortho to Piperidine (
): Less deshielded, influenced by the alkyl group. Expected ppm.
In a drug development context, "pure" is relative to the downstream application. The following impurities are common in the synthesis of this building block.
Common Impurities Table
Impurity
Origin
Detection Method
Key Signal
4-(Methylsulfonyl)phenylboronic acid
Suzuki Coupling SM
H NMR
Boronic acid OH protons (broad, variable) or aromatic shift changes.[1][2]
Validation Step: Verify the integration ratio. Set the methyl sulfone singlet (
ppm) to integral = 3.00. The aromatic region must integrate to 4.00 (). If the aromatic integral is , suspect solvent occlusion or weighing error.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on AA'BB' systems and sulfone shifts).
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Phenylpiperidine. NIST Chemistry WebBook, SRD 69. [Link] (Reference for the piperidine core fragmentation).[1]
Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] [Link] (Reference for amine/sulfone electronic effects).[1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for IR characteristic frequencies of sulfones).
Technical Whitepaper: Target Deconvolution & Pharmacological Profiling of 4-(4-(methylsulfonyl)phenyl)piperidine
The following technical guide is structured as a high-level operational whitepaper for drug discovery scientists. It treats 4-(4-(methylsulfonyl)phenyl)piperidine (referred to herein as 4-MSP ) as a bioactive scaffold re...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level operational whitepaper for drug discovery scientists. It treats 4-(4-(methylsulfonyl)phenyl)piperidine (referred to herein as 4-MSP ) as a bioactive scaffold requiring target deconvolution.[1] The content synthesizes known SAR (Structure-Activity Relationship) from the closely related "dopaminergic stabilizer" class (e.g., Pridopidine) to establish a rigorous validation framework.[1]
[1]
Executive Summary
The compound 4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7), herein 4-MSP , represents a privileged pharmacophore sharing structural homology with the clinical stage "dopaminergic stabilizers" (e.g., Pridopidine/ACR16).[1] Unlike its 3-substituted isomer, 4-MSP presents a para-sulfone geometry that significantly alters its electronic vector and steric occupancy within receptor binding pockets.[1]
This guide outlines the theoretical basis and experimental protocols to validate 4-MSP’s activity against its highest-probability biological targets: the Sigma-1 Receptor (σ1R) and the Dopamine D2 Receptor (D2R) .[1] It serves as a roadmap for researchers transitioning this scaffold from a "hit" to a validated lead.
Structural Analysis & Pharmacophore Mapping
To identify targets, we first deconstruct the molecule into its functional interaction points. 4-MSP acts as a "minimal pharmacophore" comprising two distinct domains:
Domain
Chemical Feature
Biological Interaction Potential
Piperidine Nitrogen
Basic Center ()
Cationic Interaction: Forms a critical salt bridge with Aspartate residues (e.g., Asp114 in D2R, Glu172 in σ1R).[1]
Phenyl Ring
Aromatic Core
- Stacking: Interacts with aromatic clusters (e.g., Phe/Trp residues) common in GPCR transmembrane helices.[1]
Methylsulfonyl
H-Bond Acceptor
Polar Anchor: The sulfone () is a strong hydrogen bond acceptor.[1] Its para position extends the molecule's length, potentially probing secondary pockets or allosteric sites.
Comparative SAR: The "Isomer Switch"
The 3-isomer (Pridopidine) is a high-affinity σ1R ligand (
Hypothesis: The para-substitution in 4-MSP extends the linear vector of the molecule.[1]
Prediction: This extension may clash with the orthosteric binding site of D2R (reducing affinity) while maintaining or enhancing σ1R binding, which accommodates diverse hydrophobic bulks.
Computational Target Prediction (In Silico)
Before wet-lab screening, use consensus docking to prioritize the receptor panel.[1]
Workflow Visualization
The following diagram illustrates the decision logic for prioritizing targets based on the 4-MSP scaffold.
Figure 1: In silico target prioritization workflow for 4-MSP.[1]
Experimental Validation Protocols
Protocol A: Sigma-1 Receptor (σ1R) Binding Assay
Rationale: The 4-phenylpiperidine moiety is a classic σ1R template.[1] The sulfone group mimics the polar properties of successful σ1R ligands.
The following DOT diagram outlines the sequential execution of these experiments to maximize resource efficiency.
Figure 2: Sequential experimental cascade for validating 4-MSP biological activity.
References
Sahlholm, K., et al. (2016).[1] "The Dopamine Stabilizer Pridopidine Induces a Functional State-Dependent Inhibition of the Dopamine D2 Receptor." Scientific Reports.[1] Available at: [Link][1]
Ponten, H., et al. (2010).[1] "In vivo pharmacology of the dopaminergic stabilizer pridopidine." European Journal of Pharmacology. Available at: [Link]
Ronsisvalle, G., et al. (2000).[1] "Sigma receptor ligands: synthesis and structure-affinity relationships of 4-phenylpiperidine derivatives." Journal of Medicinal Chemistry. Available at: [Link]
The 4-(4-(Methylsulfonyl)phenyl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-(4...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-(4-(methylsulfonyl)phenyl)piperidine moiety is a prime example of such a "privileged scaffold." Its unique combination of physicochemical properties—a basic piperidine ring for potential salt formation and aqueous solubility, a rigid phenyl linker, and a polar, hydrogen-bond accepting methylsulfonyl group—has made it a highly attractive component in the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth exploration of the applications of this scaffold in drug design, complete with detailed experimental protocols for its synthesis, derivatization, and biological evaluation.
The strategic incorporation of the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The piperidine nitrogen can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties, while the methylsulfonylphenyl group often plays a crucial role in anchoring the molecule within the target's binding site. This guide will delve into the specific applications of this scaffold in the development of selective COX-2 inhibitors, dopamine D2 receptor ligands, and opioid receptor modulators, providing researchers with the foundational knowledge and practical methodologies to leverage this powerful molecular building block.
The 4-(4-(methylsulfonyl)phenyl) moiety is a hallmark of the second generation of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs. These drugs achieve their therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 isoform responsible for gastrointestinal cytoprotection.[1] This selectivity reduces the risk of gastrointestinal side effects associated with traditional NSAIDs.
Mechanism of Selective Inhibition:
The methylsulfonyl group of the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold plays a pivotal role in the selective inhibition of COX-2. The active site of COX-2 possesses a larger, more accommodating hydrophobic side pocket compared to COX-1. The sulfonyl group of molecules like Etoricoxib and Celecoxib can insert into this side pocket, forming specific interactions that are not possible with the more constricted active site of COX-1. This differential binding is a key determinant of their COX-2 selectivity.
Experimental Protocols: COX-2 Inhibitor Development
Protocol 1: Synthesis of the Core Scaffold - 4-(4-(Methylsulfonyl)phenyl)piperidine
This protocol outlines a plausible synthetic route to the core scaffold using a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[2]
Workflow for the Synthesis of 4-(4-(Methylsulfonyl)phenyl)piperidine:
Caption: Synthetic workflow for the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold.
Step-by-Step Procedure:
Suzuki-Miyaura Coupling: In a round-bottom flask, combine 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 eq.), 1-bromo-4-(methylsulfonyl)benzene (1.1 eq.), potassium carbonate (2.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.). Degas the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (4:1). Heat the reaction mixture at 80-90 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-Boc-4-(4-(methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine, is purified by column chromatography on silica gel.
Hydrogenation: Dissolve the product from the previous step in methanol and add 10% palladium on carbon (Pd/C) (10% w/w). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 1-Boc-4-(4-(methylsulfonyl)phenyl)piperidine.
Deprotection: Dissolve the Boc-protected piperidine in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the desired 4-(4-(methylsulfonyl)phenyl)piperidine as its TFA salt. Alternatively, treatment with a solution of HCl in dioxane can provide the hydrochloride salt.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes.[3][4]
Experimental Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Procedure:
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare a stock solution of the test compound (and a reference inhibitor like celecoxib) in DMSO. Prepare a solution of arachidonic acid (the substrate).
Assay Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the enzyme (either COX-1 or COX-2).
Inhibitor Addition: Add various concentrations of the test compound or the reference inhibitor to the wells. For the control wells (100% activity), add the vehicle (DMSO).
Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
Incubation: Incubate the plate for a short, defined period (e.g., 2 minutes) at 37 °C.
Reaction Termination: Stop the reaction by adding a quenching solution, such as a saturated solution of stannous chloride.
Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Celecoxib
~15
~0.04
~375
Etoricoxib
~50
~0.05
~1000
Ibuprofen
~5
~15
~0.3
Table 1: Representative IC₅₀ values and selectivity indices for some NSAIDs.
Application Note II: Dopamine D2 Receptor Ligands
The 4-phenylpiperidine scaffold is a well-established pharmacophore for dopamine D2 receptor ligands.[5] The 4-(4-(methylsulfonyl)phenyl)piperidine moiety has been explored in the design of novel D2 receptor antagonists and modulators. The piperidine nitrogen allows for the introduction of various substituents to fine-tune the affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) at the D2 receptor. The methylsulfonylphenyl group can engage in specific interactions within the receptor's binding pocket, contributing to the overall binding affinity.
Therapeutic Rationale:
Dopamine D2 receptor antagonists are the mainstay of treatment for schizophrenia and other psychotic disorders. Modulating the dopaminergic system is also a therapeutic strategy for conditions like Parkinson's disease and Huntington's disease. The development of D2 receptor ligands with improved selectivity and side-effect profiles is an ongoing area of research.
Protocol 3: Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using a radiolabeled ligand, such as [³H]-spiperone.[6][7]
Workflow for D2 Receptor Binding Assay:
Caption: Workflow for a dopamine D2 receptor radioligand binding assay.
Step-by-Step Procedure:
Membrane Preparation: Homogenize rat striatal tissue or cells stably expressing the human dopamine D2 receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8] Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the assay buffer, the membrane preparation, a fixed concentration of [³H]-spiperone (typically at or below its Kd value), and varying concentrations of the test compound.
Determination of Non-specific Binding: In a separate set of wells, add a high concentration of a known D2 antagonist (e.g., haloperidol or unlabeled spiperone) to determine non-specific binding.
Incubation: Incubate the plate at room temperature or 37 °C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application Note III: Opioid Receptor Modulators
The 4-phenylpiperidine core is a fundamental structural element in many potent opioid analgesics, including fentanyl and its analogs. The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold can be utilized to design novel opioid receptor modulators with potentially unique pharmacological profiles. The piperidine nitrogen is a key site for modification to influence potency and selectivity for the different opioid receptor subtypes (μ, δ, and κ). The methylsulfonylphenyl group can explore interactions in the receptor binding pocket, potentially leading to compounds with altered efficacy or signaling bias.
Therapeutic Rationale:
Opioid analgesics are highly effective for the management of severe pain, but their use is associated with significant side effects, including respiratory depression, tolerance, and addiction. There is a critical need for new analgesics with improved safety profiles. The development of opioid receptor modulators with mixed efficacy (e.g., μ-agonist/δ-antagonist) or biased agonism (preferential activation of certain downstream signaling pathways) are promising strategies to achieve this goal.
Protocol 4: In Vivo Analgesic Activity - Hot Plate Test
The hot plate test is a classic method for assessing the central analgesic activity of a compound in rodents.[9][10]
Step-by-Step Procedure:
Animal Acclimation: Acclimate male mice or rats to the laboratory environment for at least one week before the experiment.
Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
Baseline Latency: Place each animal individually on the hot plate and record the time it takes to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral, or subcutaneous).
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE of the test compound group with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This widely used model assesses the in vivo anti-inflammatory activity of a compound.[11]
Step-by-Step Procedure:
Animal Preparation: Use male Wistar rats or Swiss albino mice. Measure the initial volume of the right hind paw of each animal using a plethysmometer.
Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., indomethacin or diclofenac) orally or intraperitoneally.
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100, where ΔV is the change in paw volume. Compare the results between the treated and control groups using statistical analysis.
Conclusion
The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its successful application in the development of COX-2 inhibitors, and its potential in the design of novel dopamine D2 and opioid receptor ligands, underscore its versatility and importance. The protocols and application notes provided in this guide are intended to equip researchers with the necessary tools and knowledge to effectively utilize this valuable scaffold in their own drug discovery endeavors. By understanding the rationale behind its design and the methodologies for its evaluation, scientists can continue to unlock the full potential of the 4-(4-(methylsulfonyl)phenyl)piperidine moiety in the creation of next-generation therapeutics.
References
Google Patents. (n.d.). CN102391184A - Synthesis method of celecoxib.
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
Hajjaj, G., Bahlouli, A., Tajani, M., Cherrah, Y., & Zellou, A. (2017). In vivo analgesic and anti-inflammatory properties of the aqueous extract of Pistacia atlantica Desf. from Morocco. Journal of Ayurvedic and Herbal Medicine, 3(2), 89-94.
Pontén, F., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(17), 5354-5365.
Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
American Chemical Society. (2021). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.
van Wieringen, J. P., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 67(3), 164-171.
National Institutes of Health. (2018). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]
National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
National Institutes of Health. (2018). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Retrieved from [Link]
Patsnap. (n.d.). Synthesis method of etoricoxib. Retrieved from [Link]
National Institutes of Health. (1985). Preparation of rat brain membranes greatly enriched with either type-I-delta or type-II-delta opiate binding sites using site directed alkylating agents: evidence for a two-site allosteric model. Retrieved from [Link]
National Institutes of Health. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]
National Institutes of Health. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]
ResearchGate. (2014). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
JoVE. (2019). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Retrieved from [Link]
ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Retrieved from [Link]
Application Notes and Protocols for the Functionalization of the 4-(4-(Methylsulfonyl)phenyl)piperidine Ring
Introduction: The Significance of the 4-(4-(Methylsulfonyl)phenyl)piperidine Scaffold The 4-(4-(methylsulfonyl)phenyl)piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing as a core structura...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 4-(4-(Methylsulfonyl)phenyl)piperidine Scaffold
The 4-(4-(methylsulfonyl)phenyl)piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing as a core structural component in a variety of biologically active compounds. The piperidine ring provides a three-dimensional framework that can be tailored to interact with specific biological targets, while the methylsulfonylphenyl group can engage in key hydrogen bonding and other non-covalent interactions, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. The ability to selectively functionalize this ring system at various positions is therefore of paramount importance for the generation of novel chemical entities in drug discovery programs.[1][2]
This comprehensive guide provides detailed application notes and protocols for the key functionalization strategies of the 4-(4-(methylsulfonyl)phenyl)piperidine ring. We will delve into the chemical logic behind various synthetic transformations, including N-alkylation, N-acylation, N-arylation via Buchwald-Hartwig amination, and reductive amination. Furthermore, we will explore the more advanced, yet challenging, C-H functionalization of the piperidine ring. Each section is designed to provide researchers, scientists, and drug development professionals with the practical knowledge to not only execute these reactions but also to understand the underlying principles that govern their success.
I. N-Functionalization of the Piperidine Ring: Expanding Chemical Diversity
The secondary amine of the piperidine ring is the most readily accessible handle for chemical modification. Its nucleophilicity allows for a wide range of functional groups to be introduced, profoundly impacting the pharmacological profile of the resulting molecules.
A. N-Alkylation: Introducing Alkyl Substituents
N-alkylation is a fundamental transformation for modifying the steric and electronic properties of the piperidine nitrogen. This can be achieved through various methods, with direct alkylation using alkyl halides being a common approach. The synthesis of Pridopidine, a drug candidate for Huntington's disease, provides a relevant example of N-alkylation on a similar scaffold.[3][4][5][6][7]
Causality Behind Experimental Choices:
Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity.[8][9] The choice of base depends on the reactivity of the alkyl halide and the desired reaction conditions. For highly reactive alkylating agents, a weaker base like K₂CO₃ is often sufficient. For less reactive halides, a stronger base like NaH may be necessary.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.[8][9]
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Detailed Protocol: N-Alkylation with an Alkyl Halide
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous dimethylformamide (DMF)
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a solution of 4-(4-(methylsulfonyl)phenyl)piperidine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
Stir the mixture at room temperature for 15 minutes.
Add the alkyl halide (1.2 eq) dropwise to the suspension.
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with diethyl ether (3 x).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Workflow for N-Alkylation
Caption: General workflow for N-alkylation of the piperidine ring.
B. N-Acylation: Introducing Amide Functionality
N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and significantly alter the electronic properties of the piperidine nitrogen. This is typically achieved using acyl chlorides or acid anhydrides in the presence of a base.[10][11]
Detailed Protocol: N-Acylation with an Acyl Chloride
Dissolve 4-(4-(methylsulfonyl)phenyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add the acyl chloride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
The crude product can be purified by recrystallization or flash column chromatography.
C. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of aryl and heteroaryl substituents on the piperidine nitrogen.[9][12][13][14][15]
Causality Behind Experimental Choices:
Catalyst and Ligand: A palladium catalyst, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, like XPhos or BINAP, are crucial for the catalytic cycle.[13] The ligand stabilizes the palladium complex and facilitates the reductive elimination step.
Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used.
In a glovebox, add 4-(4-(methylsulfonyl)phenyl)piperidine (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) to an oven-dried Schlenk flask.
Add anhydrous toluene and degas the mixture.
Heat the reaction to 100-110 °C under an inert atmosphere.
Monitor the reaction progress by LC-MS.
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig N-arylation.
D. Reductive Amination: A Versatile N-Alkylation Strategy
Reductive amination is a two-step, one-pot procedure that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly useful for introducing a wide variety of alkyl groups.[10][16][17][18][19]
Causality Behind Experimental Choices:
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards aldehydes and ketones than the iminium ion intermediate.
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
Detailed Protocol: Reductive Amination
Materials:
4-(4-(Methylsulfonyl)phenyl)piperidine
Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM)
Acetic acid (optional, as a catalyst)
Saturated aqueous sodium bicarbonate solution
Procedure:
To a solution of 4-(4-(methylsulfonyl)phenyl)piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid (optional).
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by flash column chromatography.
Quantitative Data Summary for N-Functionalization
Reaction Type
Reagents
Base
Solvent
Temp (°C)
Typical Yield (%)
N-Alkylation
Alkyl Halide
K₂CO₃
DMF
60-80
70-90
N-Acylation
Acyl Chloride
Et₃N
DCM
0 - RT
85-95
N-Arylation
Aryl Bromide, Pd₂(dba)₃, XPhos
NaOtBu
Toluene
100-110
60-85
Reductive Amination
Aldehyde, NaBH(OAc)₃
-
DCM
RT
75-90
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
II. C-H Functionalization of the Piperidine Ring: A Frontier in Synthesis
Direct functionalization of the C-H bonds of the piperidine ring represents a powerful and atom-economical approach to introduce substituents. However, achieving regioselectivity can be challenging due to the presence of multiple, electronically similar C-H bonds.[2][20][21]
Guiding Principles for Site-Selectivity:
Directing Groups: The most common strategy for achieving regioselective C-H functionalization is the use of a directing group attached to the piperidine nitrogen. This group coordinates to a transition metal catalyst, bringing it into proximity of a specific C-H bond, thereby facilitating its activation.[1][21]
Inherent Reactivity: In the absence of a directing group, the inherent electronic properties of the piperidine ring can influence the site of functionalization. The C2 and C6 positions are generally more activated due to their proximity to the nitrogen atom.
While specific protocols for the direct, non-directed C-H functionalization of 4-(4-(methylsulfonyl)phenyl)piperidine are not yet widely established in the literature, the principles of directed C-H activation offer a promising avenue for future exploration. For instance, the temporary installation of a removable directing group on the piperidine nitrogen could enable selective functionalization at the C2 or C3 positions.
III. Modification of the Methylsulfonylphenyl Group: Late-Stage Functionalization
The methylsulfonyl group is generally robust and often considered a stable pharmacophore. However, recent advances in late-stage functionalization offer potential strategies for its modification.[22][23][24][25][26][27]
Potential Strategies:
Oxidation/Reduction: The sulfur atom in the methylsulfonyl group is in its highest oxidation state. While further oxidation is not possible, reduction to a sulfoxide or sulfide could be explored under specific conditions, though this is a challenging transformation.
Functionalization of the Methyl Group: Direct C-H functionalization of the methyl group of the sulfonyl moiety is a developing area of research.
Modification of the Phenyl Ring: The phenyl ring can be subject to electrophilic aromatic substitution reactions, although the strongly deactivating nature of the methylsulfonyl group will direct incoming electrophiles to the meta position and may require harsh reaction conditions.
Conclusion
The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold offers a wealth of opportunities for chemical modification, enabling the fine-tuning of molecular properties for drug discovery. This guide has provided a detailed overview and practical protocols for the most common and effective N-functionalization strategies. While direct C-H functionalization of the piperidine ring and modification of the methylsulfonylphenyl group present greater synthetic challenges, they represent exciting frontiers for future research. The protocols and principles outlined herein are intended to serve as a valuable resource for scientists working to unlock the full potential of this important chemical motif.
References
Goker, H., & Doganc, F. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability.
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 1-Methyl-4,4-diphenylpiperidine. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
YouTube. (2023). Reductive Amination. Retrieved from [Link]
Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). (n.d.).
ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. Retrieved from [Link]
ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups | Organic Letters. Retrieved from [Link]
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
PubMed. (n.d.). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Retrieved from [Link]
Google Patents. (n.d.). TW201613859A - Analogs of PRIDOPIDINE, their preparation and use.
ResearchGate. (n.d.). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16).
PubMed. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Retrieved from [Link]
Matassini, C., Clemente, F., & G, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
Sci-Hub. (n.d.). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)
Taylor & Francis eBooks. (n.d.).
ResearchGate. (n.d.).
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
PubMed. (n.d.). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. Retrieved from [Link]
ResearchGate. (2022). (PDF) Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Retrieved from [Link]
Redalyc. (n.d.).
PubMed. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Retrieved from [Link]
Google Patents. (n.d.). WO2017015609A1 - Process for preparing pridopidine.
Technical Characterization of 4-(4-(methylsulfonyl)phenyl)piperidine: A Comprehensive Analytical Framework
Introduction & Structural Context 4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, particularly in the fields of antipsychoti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Structural Context
4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, particularly in the fields of antipsychotics, ion channel modulators, and dopaminergic stabilizers.[1] Structurally, it consists of a piperidine ring substituted at the C4 position with a phenyl group, which in turn bears a methylsulfonyl (sulfone) moiety at the para position.
This specific arrangement confers unique physicochemical properties:
The Sulfone Group: A strong electron-withdrawing group (EWG) that increases the metabolic stability of the phenyl ring and provides a distinct UV chromophore compared to unsubstituted phenylpiperidines.
The Piperidine Ring: A secondary amine that functions as a basic center (pKa ~10-11), dictating solubility profiles and chromatographic behavior.
Critical Quality Attributes (CQAs)
For drug development applications, the following attributes must be rigorously controlled:
Identity: Unambiguous confirmation of the para-substitution and the oxidation state of the sulfur (sulfone vs. sulfoxide/sulfide).
Purity: Quantitation of potential synthetic by-products, particularly the 4-chloro or 4-bromo precursors and N-protected intermediates (e.g., Boc-derivatives).
Salt Form: Verification of free base vs. salt (e.g., HCl) stoichiometry.
Analytical Workflow Strategy
The following diagram illustrates the logical flow for the complete characterization of the compound, moving from bulk property assessment to high-resolution structural confirmation.
Figure 1: Step-wise analytical lifecycle for 4-(4-(methylsulfonyl)phenyl)piperidine, ensuring data integrity from physical properties to molecular quantification.
Physicochemical Profiling
Property
Value / Characteristic
Analytical Implication
Molecular Formula
C₁₂H₁₇NO₂S
Exact Mass: 239.0980 Da
Molecular Weight
239.33 g/mol
Monoisotopic peak at m/z 240.1 [M+H]⁺
Physical State
Solid (White to Off-white powder)
Melting point determination is a key purity check.
Solubility
DMSO, Methanol, Dilute Acid (High)
Poor water solubility at neutral pH; requires acidic mobile phase.
pKa (Calc.)
~10.5 (Piperidine NH)
Critical: HPLC mobile phase must be pH > 11 (unstable for silica) or pH < 3 to ensure consistent ionization.
LogP (Calc.)
~1.5 - 2.0
Moderate lipophilicity; suitable for C18 retention.
Objective: To confirm the regiochemistry of the sulfone group and the integrity of the piperidine ring.
Solvent: DMSO-d₆ is preferred over CDCl₃ due to the polarity of the sulfone and potential salt formation.
Standard: TMS (Tetramethylsilane) at 0.00 ppm.
Expected Chemical Shifts (¹H NMR, 400 MHz, DMSO-d₆):
Sulfone Methyl: A sharp singlet (3H) at δ 3.15 – 3.25 ppm . This is diagnostic for the methylsulfonyl group.
Aromatic Protons: An AA'BB' system (para-substitution) showing two doublets (2H each) around δ 7.50 – 7.90 ppm . The protons ortho to the sulfone will be more deshielded (downfield).
Piperidine Ring:
C4-H (benzylic): Multiplet at δ 2.6 – 2.8 ppm .
C2/C6-H (adjacent to N): Broad multiplets at δ 3.0 – 3.4 ppm (shift depends on protonation state).
C3/C5-H: Multiplets at δ 1.5 – 1.9 ppm .
Amine Proton (NH): Broad singlet, chemical shift highly variable (δ 2.0 – 9.0 ppm) depending on concentration, water content, and if it is a salt (e.g., HCl salt gives broad NH₂⁺ peaks ~8-9 ppm).
B. Infrared Spectroscopy (FT-IR)
Objective: Rapid confirmation of functional groups.
Method: ATR (Attenuated Total Reflectance) or KBr pellet.
Diagnostic Bands:
Sulfone (O=S=O): Strong symmetric stretch at ~1150 cm⁻¹ and asymmetric stretch at ~1300 cm⁻¹ .
Amine (N-H): Weak to medium stretch at 3300 – 3500 cm⁻¹ .
Aromatic (C=C): 1500 – 1600 cm⁻¹.
C. Mass Spectrometry (LC-MS)
Objective: Molecular weight confirmation.
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Parent Ion: [M+H]⁺ = 240.1 .
Fragmentation (MS/MS): Loss of the methylsulfonyl group or cleavage of the piperidine ring may be observed at higher collision energies.
Protocol 2: HPLC Purity & Assay Method
Expert Insight: Unlike simple piperidine which lacks a chromophore and requires derivatization (e.g., with tosyl chloride), 4-(4-(methylsulfonyl)phenyl)piperidine possesses a strong chromophore (phenyl-sulfone). Therefore, direct UV detection is the method of choice.
Method Development Logic
Column Choice: A C18 column is standard.[2] Because piperidine is a strong base, peak tailing can occur due to interaction with residual silanols. A "Base Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini) is recommended.
pH Control: The mobile phase must be acidic (pH ~2-3) to keep the piperidine fully protonated (BH⁺). This ensures a single species in solution and prevents peak splitting.
Detailed Chromatographic Conditions
Parameter
Condition
Instrument
HPLC with PDA/DAD Detector
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A
0.1% Formic Acid or 10mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid) in Water
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp.
30°C
Detection
UV at 230 nm (Sulfone max) and 254 nm (Aromatic)
Injection Vol.
5 - 10 µL
Diluent
50:50 Water:Acetonitrile
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Hold
15.0
10
90
Linear Gradient
20.0
10
90
Wash
20.1
95
5
Re-equilibration
25.0
95
5
End
System Suitability Criteria (Self-Validating)
Tailing Factor: < 1.5 (Critical for basic amines).
Resolution: > 2.0 between the main peak and any nearest impurity (e.g., des-methyl sulfone analog).
Precision: RSD < 2.0% for 5 replicate injections of the standard.
Impurity Profiling & Troubleshooting
Common synthetic impurities arise from the precursor materials.
Figure 2: Potential impurity map. Impurity A and B are likely to elute after the main peak due to lack of the polar amine or presence of lipophilic protecting groups.
Troubleshooting Guide
Broad Peaks: Increase buffer concentration or lower pH to ensure the amine is fully protonated.
Double Peaks: Check sample solvent. If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, "solvent effect" can split peaks. Match diluent to initial mobile phase conditions.
Carryover: The basic amine may stick to the injector needle. Ensure a needle wash with MeOH/Water (50:50) + 0.1% Formic Acid is used.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine (Analog Structure Reference). Retrieved from [Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Sulfone/Amine IR and NMR assignments).
Center for Drug Evaluation and Research (CDER).Review of Chromatographic Methods for Basic Amines. (General guidance on high pH vs low pH methods for piperidines).
Technical Application Note: Pharmacological Profiling of 4-(4-(methylsulfonyl)phenyl)piperidine
Development of In Vitro and In Vivo Assays for Sulfonyl-Phenyl-Piperidine Scaffolds Executive Summary & Compound Analysis Compound Identity: 4-(4-(methylsulfonyl)phenyl)piperidine CAS: 885274-65-7 Molecular Formula: C12H...
Structural Insight & Biological Context:
This molecule represents a "privileged scaffold" in medicinal chemistry. The 4-phenylpiperidine core is ubiquitous in ligands for GPCRs (Dopamine, Opioid) and Sigma receptors. However, the specific addition of a para-methylsulfonyl group creates a dipole moment and hydrogen-bonding potential that strongly influences two specific biological interactions:
Class III Antiarrhythmic Activity (hERG Blockade): The combination of a basic nitrogen (piperidine) and a distal pharmacophore (phenyl-sulfone) is a textbook structural alert for Kv11.1 (hERG) channel inhibition.
Sigma-1 Receptor Affinity: Phenylpiperidines are classic high-affinity Sigma-1 ligands, often used as CNS probes.
Scope of this Guide:
This application note details the assay cascade required to characterize this molecule from a "Hit" to a "Lead." It prioritizes Safety Pharmacology (due to the hERG liability) and Target Deconvolution .
Assay Cascade Visualization
The following workflow illustrates the logical progression from chemical handling to in vivo proof-of-concept.
Caption: Critical path for profiling sulfonyl-phenyl-piperidines. Note the "Stop/Go" decision point at the hERG assay.
Phase I: In Vitro Protocols
Physicochemical Preparation (Pre-Assay)
Solubility: The methylsulfonyl group increases polarity, but the piperidine is basic (pKa ~9-10).
Vehicle: Dissolve stock to 10 mM in 100% DMSO.
Assay Buffer: For cellular assays, dilute to <0.1% DMSO. Ensure pH is buffered to 7.4; basic piperidines can precipitate in high-phosphate buffers if not carefully managed.
Critical Safety Assay: hERG Current Inhibition (Automated Patch Clamp)
Rationale: The pharmacophore (Basic Amine + Linker + Pi-system + H-bond acceptor) strongly resembles E-4031 and Dofetilide . You must rule out cardiotoxicity early.
Protocol:
Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).
Solutions:
Extracellular (Tyrode’s): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Intracellular: 130 mM K-Aspartate, 5 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 4 mM ATP-Na2 (pH 7.2).
Voltage Protocol:
Hold at -80 mV.
Depolarize to +20 mV for 2s (activates channels).
Repolarize to -50 mV for 2s (elicits tail current—Measure Here ).
Dosing:
Apply vehicle (0.1% DMSO) for baseline stability (3-5 min).
Apply Compound (0.1, 1, 10, 30 µM) sequentially.
Apply Positive Control (E-4031, 100 nM) to define full block.
Analysis: Calculate % inhibition of tail current amplitude.
Acceptance Criteria: If IC50 < 1 µM, the compound has high arrhythmic risk.
Target Identification: Sigma-1 Receptor Binding
Rationale: 4-phenylpiperidines are the structural backbone of Sigma-1 ligands.
Protocol (Radioligand Competition):
Source: Guinea pig brain membrane homogenates or Jurkat cells.
Radioligand: [3H]-(+)-Pentazocine (Specific for Sigma-1).
Non-specific Block: 10 µM Haloperidol.
Incubation:
Mix 50 µg membrane protein + 2 nM [3H]-Pentazocine + Test Compound (10^-9 to 10^-5 M).
Incubate 120 min at 37°C (Tris-HCl buffer, pH 7.4).
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Data: Measure radioactivity via liquid scintillation counting. Plot sigmoid dose-response to determine Ki.
Phase II: In Vivo Protocols
Pharmacokinetics (PK) - Rat Cassette Dosing
Rationale: Determine if the sulfone group confers metabolic stability compared to a standard phenylpiperidine.
Bioanalysis: LC-MS/MS (MRM mode). Monitor parent transition (240.1 -> 144.1 m/z typically corresponds to loss of sulfonyl-methyl).
Data Reporting Table:
Parameter
Definition
Target Value
CL (mL/min/kg)
Clearance
< 50% Liver Blood Flow
Vss (L/kg)
Volume of Distribution
> 1.0 (Indicates tissue distribution)
T 1/2 (h)
Half-life
> 2.0 hours
F (%)
Oral Bioavailability
> 30%
Pharmacodynamics: Locomotor Activity (Open Field)
Rationale: If the compound binds Sigma-1 or Dopamine receptors, it will modulate psychomotor activity.
Protocol:
Acclimatization: Place mice in the testing room 1 hour prior to testing.
Dosing: Administer Compound (IP or PO) at 10, 30, 100 mg/kg. Wait for Tmax (determined from PK).
Observation: Place animal in the center of an automated Open Field box (40x40 cm).
Recording: Record movement for 60 minutes using video tracking (e.g., EthoVision).
Metrics: Total distance traveled (cm), Rearing counts, Time in center vs. periphery (anxiety index).
References
Guo, L., et al. (2011). "Validation of a hERG manual patch clamp assay for safety pharmacology." Journal of Pharmacological and Toxicological Methods. Link
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[5] Link
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)." Link
Title: In Silico Analysis of 4-(4-(methylsulfonyl)phenyl)piperidine Interactions with Cyclooxygenase-2 (COX-2) Using Molecular Docking
An Application Note for Drug Discovery Professionals Abstract Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction and analysis of ligand-protein interactions. Th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Discovery Professionals
Abstract
Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction and analysis of ligand-protein interactions. This guide provides a detailed protocol for conducting computational docking studies of 4-(4-(methylsulfonyl)phenyl)piperidine with its potential target, Cyclooxygenase-2 (COX-2). The 4-(methylsulfonyl)phenyl moiety is a well-established pharmacophore in selective COX-2 inhibitors, making this an exemplary system for investigation.[1][2] We present a comprehensive workflow using industry-standard, open-source software, including AutoDock Vina for the docking simulation and UCSF Chimera for preparation and visualization. The protocol emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible study. A self-validating system is described through a re-docking procedure of a known co-crystallized inhibitor, establishing confidence in the generated binding poses and affinity scores. This document is intended for researchers and scientists in the field of drug development seeking to apply computational methods to investigate small molecule interactions with protein targets.
Introduction: Scientific Context and Rationale
The Role of Molecular Docking in Drug Discovery
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.[4][5] This process allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and generation of hypotheses about structure-activity relationships (SAR).
The Ligand: 4-(4-(methylsulfonyl)phenyl)piperidine
The selected ligand, 4-(4-(methylsulfonyl)phenyl)piperidine, contains two key structural features: a basic piperidine ring, a common scaffold in many bioactive compounds, and a 4-(methylsulfonyl)phenyl group.[6][7][8] The latter is a critical pharmacophore found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors, or "coxibs" (e.g., Celecoxib, Rofecoxib).[9][10] This functional group is known to interact with a specific side pocket in the COX-2 active site, conferring selectivity over the COX-1 isoform and thereby reducing gastrointestinal side effects associated with traditional NSAIDs.[2]
The Target Protein: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is an enzyme responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[2][9] Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[9] The therapeutic anti-inflammatory action of NSAIDs is derived from the inhibition of COX-2, while the undesired side effects often stem from the concurrent inhibition of COX-1.[2][10] Therefore, selective inhibition of COX-2 is a validated and highly desirable therapeutic strategy. For this protocol, we will use the crystal structure of human COX-2.
Materials and Software
This protocol relies exclusively on open-source and freely available software and databases, making it accessible to a wide range of researchers.
The following protocol is a step-by-step guide. The causality behind each choice is explained to provide a deeper understanding of the process.
Diagram: General Molecular Docking Workflow
Caption: High-level workflow for a typical molecular docking experiment.
Part A: Target Protein Preparation (COX-2)
The goal of this phase is to prepare the raw protein structure from the PDB by removing non-essential molecules, correcting for missing atoms, and converting it to the required file format for AutoDock Vina.[11][12][13]
Fetch the Protein Structure :
Navigate to the .
Search for a suitable human COX-2 structure. A good choice is PDB ID: 5KIR , which is a high-resolution crystal structure of human COX-2 in complex with Celecoxib, a known inhibitor containing the target pharmacophore.
Download the structure in PDB format.
Clean the Protein Structure using UCSF Chimera :
Open 5KIR.pdb in UCSF Chimera. The structure contains multiple protein chains, water molecules, and the co-crystallized ligand (Celecoxib, residue name CXX).
Rationale : Water molecules and non-essential ions can interfere with the docking algorithm. We need a clean receptor model.[14]
First, delete all water molecules:
Go to Select > Structure > solvent.
Then, Actions > Atoms/Bonds > delete.
Isolate a single protein chain (e.g., Chain A) and the co-crystallized ligand for later validation. Delete other chains.
Select > Chain > B (and any others).
Actions > Atoms/Bonds > delete.
Separate the co-crystallized ligand (CXX) from the protein for validation purposes. Select the ligand, invert the selection, and save the protein-only part as receptor_only.pdb. Save the selected ligand as native_ligand.mol2.
Prepare the Receptor for Docking :
Use the receptor_only.pdb file.
Open the Dock Prep tool in Chimera (Tools > Surface/Binding Analysis > Dock Prep).
Rationale : This tool automates the addition of hydrogen atoms (which are typically absent in crystal structures), assigns partial charges (essential for calculating electrostatic interactions), and repairs incomplete side chains.[13][14]
In the Dock Prep window, keep the default settings and click OK. It will identify and fix issues.
After preparation, save the cleaned receptor in the PDBQT format, which is required by AutoDock Vina.[11]
File > Save PDBQT..., save as receptor.pdbqt.
Part B: Ligand Preparation
This phase involves obtaining the 3D structure of our ligand of interest and converting it to the PDBQT format, defining its rotatable bonds.[15][16]
Obtain Ligand Structure :
Navigate to .
Search for "4-(4-(methylsulfonyl)phenyl)piperidine".
Download the 3D conformer of the molecule in SDF or MOL2 format. Save it as ligand.sdf.
Prepare Ligand in UCSF Chimera :
Open ligand.sdf in Chimera.
Open the Dock Prep tool (Tools > Surface/Binding Analysis > Dock Prep).
Rationale : As with the protein, we need to add hydrogens and assign charges. For the ligand, this step is also crucial for defining the rotatable bonds, which allows the docking software to explore different conformations (flexibility) within the binding site.
Run Dock Prep with default settings.
Save the prepared ligand in PDBQT format: File > Save PDBQT..., save as ligand.pdbqt.
Part C: Docking Simulation with AutoDock Vina
This is the core computational step where the ligand's interactions with the protein are simulated.
Define the Search Space (Grid Box) :
Open the prepared receptor.pdbqt and the native_ligand.mol2 (Celecoxib) in Chimera.
Rationale : We must tell Vina where to perform the docking search. A blind docking (covering the whole protein) is computationally expensive and often unnecessary.[17] By defining a search box around the known active site (identified by the co-crystallized ligand), we focus the computational effort where binding is most likely to occur.[18]
In Chimera, go to Tools > Surface/Binding Analysis > AutoDock Vina.
Set the Receptor to receptor.pdbqt.
To define the search volume, center it on the native ligand. A typical box size is 22x22x22 Ångstroms, which is large enough to allow the ligand to move freely but small enough to be efficient.
Note the coordinates (center and size) of the search box.
Create the Vina Configuration File :
Create a text file named config.txt.
Rationale : This file provides all the necessary input parameters for the Vina command-line tool.
Add the following lines, replacing the coordinate values with those from the previous step:
Parameter Explanation : exhaustiveness controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer. A value of 32 is recommended for more reliable results.[17][19]
Run the Docking Simulation :
Open a terminal or command prompt.
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.
Execute the Vina program with the following command:
The simulation will run and produce two output files: all_poses.pdbqt (containing the coordinates of the predicted binding poses) and results.log (a text file with the binding affinity scores).[17]
Data Analysis and Interpretation
The output of a docking simulation is a set of predicted binding poses and their corresponding scores.
Interpreting Binding Affinity :
Open the results.log file. You will see a table listing different "modes" or poses.
The binding affinity is reported in kcal/mol . This value is an estimate of the binding free energy.
Key Principle : A lower (more negative) binding energy indicates a more stable and stronger interaction between the ligand and the protein.[20][21] This score is used to rank different ligands or different poses of the same ligand.[4]
Binding Pose (Mode)
Binding Affinity (kcal/mol)
RMSD from Best Mode (lower/upper bound)
1
-9.5
0.000 / 0.000
2
-9.2
1.852 / 2.431
3
-8.9
2.134 / 3.015
... (up to 9 modes)
...
...
(Note: These are example values.)
Visualizing the Binding Pose :
Open receptor.pdbqt and all_poses.pdbqt in UCSF Chimera.
The all_poses.pdbqt file contains multiple conformations. You can step through them to visualize how the ligand fits into the active site.
Focus on the top-ranked pose (Mode 1), as it represents the most energetically favorable prediction.
Analyze the interactions:
Use Chimera's tools (Tools > Structure Analysis > FindHBond) to identify potential hydrogen bonds.
Visually inspect for hydrophobic interactions between nonpolar parts of the ligand and protein residues.
Crucially, check if the methylsulfonyl group is oriented towards the known selectivity pocket of COX-2, consistent with the binding mode of known coxibs.
Protocol Validation: Ensuring Trustworthiness
A critical step in any computational protocol is validation. This ensures that the chosen parameters (like the grid box location and size) are appropriate for the system.[22][23]
Application Notes and Protocols for the Crystallization of 4-(4-(Methylsulfonyl)phenyl)piperidine Derivatives
Introduction: The Critical Role of Crystallization in Drug Development In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, dir...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Crystallization in Drug Development
In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, directly influencing its stability, bioavailability, and manufacturability. For the class of 4-(4-(methylsulfonyl)phenyl)piperidine derivatives, which are key structural motifs in numerous therapeutic agents, achieving a crystalline form with desired attributes is a critical step in the drug development pipeline. The presence of the polar methylsulfonyl group and the piperidine ring introduces a unique set of physicochemical characteristics that can make crystallization a challenging yet essential endeavor.
These structural features can lead to polymorphism, where the compound exists in multiple crystalline forms with different physical properties.[1] The control over polymorphism is a significant challenge in crystallization process development.[2] An uncontrolled polymorphic transition can alter a drug's bioavailability and efficacy.[2] This guide provides a comprehensive overview of various crystallization methods, detailed protocols, and the underlying scientific principles tailored for researchers, scientists, and drug development professionals working with 4-(4-(methylsulfonyl)phenyl)piperidine derivatives.
Understanding the Molecular Landscape: Implications for Crystallization
The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold possesses a combination of a flexible piperidine ring, a rigid phenyl group, and a polar sulfonyl group. This unique amalgamation of structural features governs its intermolecular interactions and, consequently, its crystallization behavior. The sulfonyl group, with its capacity for strong hydrogen bonding, and potential for dipole-dipole interactions, plays a significant role in the crystal lattice formation.[3] The piperidine ring, which can exist in different conformations, adds another layer of complexity to the crystallization process.
Given that many of these derivatives are developed as hydrochloride salts to enhance their solubility and stability, the crystallization process often involves the controlled precipitation of these salts from a solution.[3][4] The choice of solvent is paramount, as it not only dictates the solubility of the compound but also influences the kinetics of nucleation and crystal growth.[5]
Strategic Selection of Crystallization Method
The selection of an appropriate crystallization method is contingent on the physicochemical properties of the specific derivative, including its solubility profile, thermal stability, and the nature of impurities.[6] Below is a logical workflow to guide the selection process.
Application Note: Formulation Development for 4-(4-(methylsulfonyl)phenyl)piperidine Scaffolds
Executive Summary & Molecule "Personality" The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold represents a distinct class of pharmacophores often utilized in CNS targets (e.g., dopamine stabilizers, sigma-1 receptor ago...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule "Personality"
The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold represents a distinct class of pharmacophores often utilized in CNS targets (e.g., dopamine stabilizers, sigma-1 receptor agonists). Developing a robust formulation for this structure requires navigating a specific set of physicochemical contradictions:
The Piperidine Base: The secondary amine (
) confers high solubility in gastric fluid (pH 1.2) but creates a "solubility cliff" in the intestinal environment (pH 6.8), risking precipitation and variable bioavailability.
The Sulfone Anchor: The methylsulfonyl group is a metabolic stabilizer and hydrogen bond acceptor. It typically drives high melting points (
C) and high crystallinity, making the molecule resistant to dissolution (high lattice energy).
Chemical Reactivity: As a secondary amine, the molecule is chemically prone to Maillard reactions (browning with reducing sugars) and N-nitrosylation (reaction with excipient-derived nitrites), necessitating strict excipient control.
This guide outlines a self-validating workflow to transition this scaffold from medicinal chemistry to a viable clinical dosage form.
Pre-Formulation Characterization
Before formulation, the compound's "solubility landscape" must be mapped. Do not rely on water solubility alone; biorelevant profiling is mandatory.
Physicochemical Baseline
Property
Typical Value/Behavior
Formulation Impact
10.2 – 10.8 (Piperidine NH)
Ionized in stomach; Unionized in intestine.
LogP
1.5 – 2.5
Moderate lipophilicity; permeability is likely good if dissolved.
Melting Point
High lattice energy requires salt formation or particle size reduction.
Hygroscopicity
Moderate
Sulfone oxygens can H-bond with water; requires moisture-protective packaging.
Biorelevant Solubility Protocol
Objective: Determine the "Dose-to-Solubility Ratio" (D/S) to classify the drug (BCS Class I vs. II).
, the compound is solubility-limited . You must proceed to Protocol 3.1 (Salt Screening) .
Workflow Visualization
The following decision tree illustrates the logic flow for developing this specific scaffold, prioritizing the mitigation of pH-dependent solubility and amine reactivity.
Figure 1: Formulation decision matrix emphasizing the critical path through salt selection and safety risk assessment (Maillard/Nitrosamine).
Detailed Protocols
Protocol 3.1: Automated Salt Screening
Rationale: The piperidine nitrogen is a robust salt former. For sulfones, we avoid sulfate salts (common ion effect/hygroscopicity risks) and prioritize counter-ions that break the crystal lattice effectively.
Dissolution: Dissolve 500 mg of free base in 10 volumes of solvent at
.
Acid Addition: Add acid equivalents (1.05 eq) slowly while stirring.
Cooling: Ramp temperature down to
at .
Harvest: Filter solids. If no precipitate, add anti-solvent (Heptane) or evaporate.
Characterization (Go/No-Go):
XRPD: Must show distinct peaks (new phase) vs. physical mixture.
DSC: Target melting point
(for processing stability).
Hygroscopicity (DVS): Weight gain
at 75% RH.
Expert Insight: For piperidines, Tartrate and Fumarate salts often yield non-hygroscopic crystals with better buffering capacity than HCl, potentially improving the micro-environmental pH during dissolution.
Protocol 4.1: Binary Excipient Compatibility (The "Maillard" Protocol)
Rationale: The secondary amine in the piperidine ring will react with reducing sugars (Lactose, Fructose) to form glycosylamines, which degrade into brown pigments (Maillard reaction). This protocol validates the safety of the excipient matrix.
Risk Group: Drug + Lactose Monohydrate (Positive Control).
Test Group: Drug + Mannitol, Drug + MCC (Avicel PH-102), Drug + Pre-gelatinized Starch.
Conditions:
Stress A:
/ 75% RH for 4 weeks (Open vial).
Stress B:
/ Ambient RH for 2 weeks (Closed vial).
Analysis:
Visual: Check for browning/discoloration.
HPLC: Monitor for degradation peaks. Look for N-formyl adducts or specific Maillard byproducts.[2][3][4]
Acceptance Criteria: Total impurities in the Test Group must not exceed
> Initial. The Lactose group is expected to fail (brown discoloration).
Regulatory Safety: The Nitrosamine Hazard
Context: Regulatory agencies (FDA/EMA) strictly monitor secondary amines. If your formulation uses excipients containing trace nitrites (common in MCC or Crospovidone) and the drug is a secondary amine, N-nitroso-piperidine derivatives can form. These are potent carcinogens.
Mitigation Strategy:
Excipient Selection: Use "Low Nitrite" grades of Microcrystalline Cellulose (e.g., Avicel PH-102 LN) and Superdisintegrants.
Scavengers: Incorporate Ascorbic Acid (0.5 - 1.0% w/w) or Alpha-tocopherol in the formulation. These act as nitrosation inhibitors.
Process: Avoid wet granulation if possible to minimize nitrite mobility; prefer Direct Compression or Roller Compaction .
Recommended Formulation (Starting Point)
Based on the scaffold properties, the following Direct Compression formulation is recommended for Phase 1 clinical trials.
Component
Function
Grade/Type
% w/w
Drug Substance
API
Salt Form (e.g., Tartrate)
10 - 30%
Mannitol
Diluent
Spray Dried (Non-reducing sugar)
40 - 60%
MCC
Binder/Diluent
Low Nitrite Grade
20 - 30%
Sodium Starch Glycolate
Disintegrant
Type A (pH independent)
3 - 5%
Magnesium Stearate
Lubricant
Vegetable grade
0.5 - 1.0%
Why this works:
Mannitol: Replaces Lactose to eliminate Maillard risk.
MCC: Provides bulk and compressibility.
Sodium Starch Glycolate: Ensures rapid disintegration even if the salt suppresses local pH.
References
Physicochemical Properties of Piperidines
PubChem.[5][6][7] (n.d.). 4-Phenylpiperidine Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]
Maillard Reaction in Pharmaceuticals
Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Journal of Pharmaceutical Sciences. [Link]
Nitrosamine Risk Mitigation
FDA Guidance for Industry. (2024).[8] Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[9][10] [Link]
Sulfone Scaffold Utility
Feng, Y., et al. (2025). Cyclic sulfoxides and sulfones in drug design. Advances in Heterocyclic Chemistry. [Link]
Pridopidine (Analog)
Prilenia Therapeutics.[8][9][10][11] (2025).[5][7][8][9][11][12][13][14] Pridopidine Mechanism and Development. [Link]
Executive Summary: The "Stability Personality" of Your Compound
Before initiating protocols, you must understand the chemical behavior of 4-(4-(methylsulfonyl)phenyl)piperidine . This molecule possesses a "Jekyll and Hyde" stability profile:
The "Rock" (Sulfone Group): The methylsulfonyl moiety (
) is exceptionally robust. Unlike sulfonamides or esters, it is resistant to hydrolysis under broad pH ranges and is chemically inert to standard oxidation.
The "Achilles' Heel" (Secondary Amine): The piperidine nitrogen is the primary site of instability. It is prone to:
Oxidation: Forming N-oxides (hydroxylamines) in the presence of peroxides.
Carbamylation: Reacting with atmospheric
to form carbamates (often reversible).
Maillard-type Reactions: If formulated with reducing sugars (e.g., lactose).
Forced Degradation Protocols (Stress Testing)
Objective: Predict degradation pathways and validate the stability-indicating power of your analytical method (per ICH Q1A(R2)).
Workflow Visualization: Stress Testing Logic
Figure 1: Decision tree for optimizing stress conditions to achieve the target 5-20% degradation without destroying the molecule completely.
Detailed Protocols & Troubleshooting
A. Hydrolytic Stress (Acid/Base)
Protocol: Dissolve 1 mg/mL sample in 0.1 N HCl and 0.1 N NaOH. Reflux at 60°C for 24 hours.
Expected Result: High stability. The sulfone group is generally inert to hydrolysis.
Troubleshooting:
Issue: "I see a peak shift in the Acid sample."
Diagnosis: This is likely Salt Formation , not degradation. The piperidine amine becomes protonated (
). Ensure your HPLC method buffers the sample back to the mobile phase pH before injection to avoid retention time artifacts.
B. Oxidative Stress (The Critical Test)
Protocol: Treat sample with 3%
at Room Temperature for 4–6 hours.
Expected Result: Formation of the N-oxide (4-(4-(methylsulfonyl)phenyl)piperidine-1-oxide).
Troubleshooting:
Issue: "My main peak disappeared completely."
Diagnosis: Secondary amines oxidize rapidly. 3%
might be too harsh. Solution: Repeat with 0.3% or shorten time to 30 mins to capture the intermediate degradation kinetics.
C. Photostability
Protocol: Expose solid sample to 1.2 million lux hours (visible) and 200 W·h/m² (UV) per ICH Q1B.
Expected Result: The sulfone moiety can absorb UV, potentially leading to radical cleavage if the lattice energy allows. However, yellowing usually indicates amine oxidation.
Troubleshooting:
Issue: "The white powder turned yellow, but HPLC shows 99.9% purity."
Diagnosis:Surface degradation. The degradation is limited to the crystal surface (a "skin" effect). The bulk material is intact. This is common for amines.[1]
Analytical Method Support (HPLC)
Core Challenge: The secondary amine causes severe peak tailing due to interaction with residual silanols on the silica column.
Recommended Method Parameters
Parameter
Recommendation
Rationale
Column
C18 with high carbon load & end-capping (e.g., Waters XBridge or Phenomenex Luna)
"End-capping" covers free silanols that bind to the amine.
Mobile Phase A
10-20 mM Ammonium Bicarbonate (pH 9.0–10.0)
High pH Strategy: At pH > pKa (approx 9-10), the amine is unprotonated (neutral), reducing silanol interaction and improving peak shape.
Mobile Phase B
Acetonitrile
Methanol can sometimes react with activated species; ACN is more inert.
Alternative Buffer
0.1% TFA or Formic Acid (pH < 3)
Low pH Strategy: At pH < 3, silanols are protonated (neutral), preventing cation exchange with the protonated amine.
Detection
UV @ 230–240 nm
The sulfone and phenyl ring have strong absorbance here.
FAQ: Chromatography Issues
Q: Why do I see "Ghost Peaks" in my blank injection after running the standard?A: This is Carryover . Secondary amines stick to the metal surfaces of the injector loop or needle.
Fix: Change needle wash solvent to 50:50 MeOH:Water with 0.1% Formic Acid. The acid helps protonate and wash away the "sticky" amine.
Degradation Pathways & Mechanisms[2][3][4]
Understanding how the molecule breaks down is crucial for identifying impurities.
Pathway Visualization
Figure 2: Primary degradation routes. Note that the sulfone group remains intact in most pathways; the piperidine ring is the reactive center.
Storage & Handling Guidelines
Q: Should I store this as a Free Base or Hydrochloride Salt?
Form
Pros
Cons
Storage Recommendation
Free Base
Higher solubility in organic solvents.
Lower melting point; prone to absorption (carbamates).
Store under Argon/Nitrogen at -20°C.
HCl Salt
Higher melting point; chemically more stable (amine is protonated).
Hygroscopic. Can absorb water, leading to hydrolysis of excipients in a blend.
Store with Desiccant at 2–8°C.
Critical Warning: Do not store the free base in chlorinated solvents (DCM/Chloroform) for extended periods. Secondary amines can react with DCM over time (alkylative degradation) to form chloromethyl derivatives.
References
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[3] Defines the standard stress testing protocols (Acid, Base, Ox, Photo). Available at: [Link]
International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996). Defines the light exposure requirements. Available at: [Link]
Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). CRC Press.
PubChem. Compound Summary for CID 11656279: 4-(4-methylsulfonylphenyl)piperidine. (Chemical structure and physical property verification). Available at: [Link]
Dolan, J. W. HPLC Troubleshooting Guide: Peak Tailing. LCGC North America. (Source for silanol interaction mechanisms with amines).[1] Available at: [Link]
Technical Support Center: Optimizing Coupling Reactions with 4-(4-(Methylsulfonyl)phenyl)piperidine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing synthetic routes involving 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing synthetic routes involving 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this valuable building block. The presence of the strongly electron-withdrawing methylsulfonyl group significantly impacts the nucleophilicity of the piperidine nitrogen, often rendering standard coupling protocols inefficient.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve higher yields, cleaner reaction profiles, and more reproducible results.
Frequently Asked Questions (FAQs)
Q1: How does the 4-(methylsulfonyl)phenyl group affect the reactivity of the piperidine nitrogen?
The methylsulfonyl (SO₂Me) group is a potent electron-withdrawing group. Through resonance and inductive effects, it pulls electron density from the phenyl ring, which in turn reduces the electron density on the piperidine nitrogen. This significantly lowers the nitrogen's nucleophilicity compared to unsubstituted piperidine or piperidines with electron-donating groups.[1][2] Consequently, the piperidine is less reactive towards electrophiles, which is the root cause of many challenges in subsequent coupling reactions.
Q2: Which cross-coupling reaction should I choose for N-arylation?
For forming a C(aryl)-N bond with 4-(4-(methylsulfonyl)phenyl)piperidine, the Buchwald-Hartwig amination is the most robust and widely used method.[3][4] Its versatility stems from the wide array of available palladium catalysts and phosphine ligands that can be tuned to accommodate challenging, electron-deficient amines like this one.[5][6] While other methods for C-N bond formation exist, they often require harsher conditions that may not be compatible with complex substrates.
Q3: What are the best initial screening conditions for an amide coupling with this piperidine?
Given the low nucleophilicity of the amine, standard coupling reagents like DCC or EDC/HOBt are likely to be sluggish and low-yielding. A better starting point is to use a more potent uronium- or phosphonium-based coupling reagent.
Reagent
Class
Recommended Base
Solvent
HATU
Uronium
DIPEA or 2,4,6-Collidine
DMF or NMP
HBTU
Uronium
DIPEA
DMF or CH₂Cl₂
COMU
Uronium
DIPEA
Acetonitrile or DMF
Start with 1.2 equivalents of the coupling reagent and 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be beneficial.
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses common issues encountered when using 4-(4-(methylsulfonyl)phenyl)piperidine as the amine coupling partner in palladium-catalyzed N-arylation.
Q4: My Buchwald-Hartwig reaction shows low or no conversion. What is the most likely cause and how do I fix it?
Causality: The primary reason for failure is an insufficiently reactive catalytic system to overcome the low nucleophilicity of the amine. The key steps of the catalytic cycle—oxidative addition of the aryl halide to Pd(0) and the subsequent reductive elimination to form the C-N bond—must be accelerated.
Troubleshooting Steps:
Choice of Base: The base is critical for deprotonating the amine to form the active nucleophile.[7] Weak bases like K₂CO₃ are often ineffective.
Solution: Switch to a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful alternative.
Ligand Selection: The ligand choice is paramount for catalyst stability and activity. First-generation ligands (e.g., PPh₃) are generally inadequate.
Solution: Employ electron-rich, sterically hindered biaryl phosphine ligands. These ligands promote both oxidative addition and the crucial reductive elimination step.[2] Excellent choices include:
XPhos: A versatile, highly active ligand for a broad range of substrates.
RuPhos: Often effective for electron-deficient amines and sterically hindered partners.
BrettPhos: Another highly active ligand known for its broad applicability.
Palladium Source (Precatalyst): Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent. Modern, well-defined precatalysts offer superior reproducibility and activity.
Solution: Use a commercially available palladium precatalyst that incorporates the ligand of choice (e.g., XPhos Pd G3, RuPhos Pd G4). These precatalysts are more stable and activate under mild conditions to provide a consistent concentration of the active catalytic species.[5]
Q5: My reaction is messy, and I'm observing significant hydrodehalogenation of my aryl halide starting material. What can I do?
Causality: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, often resulting from competing β-hydride elimination pathways or catalyst decomposition.
Troubleshooting Flowchart:
Caption: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Troubleshooting Guide: Amide Coupling
Q6: My standard amide coupling reaction (e.g., EDC, DCC) with a carboxylic acid is extremely slow and gives poor yields. How can I drive it to completion?
Causality: The lone pair on the piperidine nitrogen is not sufficiently available to attack the moderately reactive O-acylisourea intermediate formed by carbodiimide reagents.[8] A more electrophilic activated species is required to react with this poor nucleophile.
Troubleshooting Steps:
Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium salt-based reagents are significantly more effective.
Solution: Use HATU , HBTU , or COMU . These reagents form highly reactive activated esters (in situ) that readily couple with weak nucleophiles. They are the gold standard for difficult amide bond formations.[9][10]
Convert the Carboxylic Acid to an Acyl Halide: This is the most classical and often most effective method for activating a carboxylic acid.
Solution: Convert the carboxylic acid to its corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride. The acyl chloride is highly electrophilic and will typically react readily with the piperidine, often in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.
Increase Temperature: If the reaction is clean but slow, gentle heating can increase the reaction rate.
Solution: After initial mixing at room temperature, slowly warm the reaction to 40-60 °C and monitor by LC-MS or TLC.
Q7: I am observing side reactions related to my coupling reagent, such as the formation of a guanidinium byproduct from HATU. How can I ensure a cleaner reaction?
Causality: These byproducts arise from the reaction of the coupling reagent with the amine. This can be exacerbated by slow amide bond formation, allowing time for side reactions to occur.
Troubleshooting Steps:
Order of Addition: The order in which reagents are added is critical.
Solution (The Pre-activation Method): In your reaction flask, dissolve the carboxylic acid and the coupling reagent (e.g., HATU) in an anhydrous solvent like DMF. Add the base (e.g., DIPEA) and stir for 5-15 minutes at room temperature. This "pre-activates" the acid by forming the activated ester. Only then, add the 4-(4-(methylsulfonyl)phenyl)piperidine to the mixture. This ensures the piperidine primarily encounters the highly reactive activated ester rather than the coupling reagent itself.
Stoichiometry: Using a large excess of the coupling reagent can lead to more side products.
Solution: Use a modest excess of the coupling reagent (1.1-1.2 equivalents). If the reaction still does not go to completion, it is better to address the fundamental reactivity issue (e.g., by switching to an acyl chloride) rather than adding more coupling reagent.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides robust starting conditions. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Caption: Buchwald-Hartwig Amination Workflow
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
This protocol uses the "pre-activation" method to minimize side reactions.
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
Solvent Addition: Add anhydrous DMF. Stir until all solids are dissolved.
Pre-activation: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10 minutes.
Amine Addition: Add a solution of 4-(4-(methylsulfonyl)phenyl)piperidine (1.05 eq) in a small amount of anhydrous DMF.
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS. If the reaction is slow, it may be gently warmed to 40 °C.
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... (n.d.). MDPI. [Link]
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). PMC - NIH. [Link]
Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd. [Link]
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. [Link]
4-phenylpiperidines and their preparation. (1959).
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus de l'Académie des Sciences. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). DSpace@MIT. [Link]
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Semantic Scholar. [Link]
Which nitrogen atom exhibits a higher nucleophilicity between pyridine and piperidine?. (n.d.). Study Prep in Pearson+. [Link]
Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. (2015). Chemical Science (RSC Publishing). [Link]
Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. (2026). ACS Omega - ACS Publications. [Link]
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]
(PDF) Synthesis of Amide Backbone-Modified Peptides. (2025). ResearchGate. [Link]
Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. (2025). ResearchGate. [Link]
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Unknown Source. [Link]
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. [Link]
Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. [Link]
Amide coupling Protocol for Amino PEG. (2024). AxisPharm. [Link]
Diagnosing issues with a failed Suzuki coupling?. (n.d.). Reddit. [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews (RSC Publishing). [Link]
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. [Link]
Technical Support Center: Stability & Handling of 4-(4-(methylsulfonyl)phenyl)piperidine
Executive Summary This guide addresses the stability profile of 4-(4-(methylsulfonyl)phenyl)piperidine . While the sulfone ( ) moiety renders the phenyl ring electron-deficient and chemically robust against oxidative att...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the stability profile of 4-(4-(methylsulfonyl)phenyl)piperidine . While the sulfone (
) moiety renders the phenyl ring electron-deficient and chemically robust against oxidative attack, the secondary amine (piperidine) is a "molecular sponge" for environmental contaminants.
Users frequently report "yellowing" of the solid or "extra peaks" in LCMS. These are rarely due to the breakdown of the carbon skeleton but are instead caused by N-oxidation (solution state) and carbamate formation (solid state). This guide provides protocols to mitigate these specific failure modes.
Module 1: Storage & Solid-State Stability
The Problem: The free base form of 4-(4-(methylsulfonyl)phenyl)piperidine is hygroscopic and reacts with atmospheric
.
Symptom: White crystalline powder turns sticky or yellow; melting point depression.
Mechanism: The "Amine Sponge" Effect
The secondary amine on the piperidine ring possesses a lone pair of electrons that acts as a nucleophile. Upon exposure to air, two reversible but problematic reactions occur:
Hygroscopicity: Absorption of water promotes hydrolysis of trace impurities.
Carbonylation: Reaction with
forms a carbamic acid/carbamate species.
Storage Protocol (Standard Operating Procedure)
Parameter
Specification
Rationale
Temperature
-20°C ( 5°C)
Kinetic suppression of autoxidation.
Atmosphere
Argon or Nitrogen (Headspace)
Displaces and ; prevents carbamate formation.
Container
Amber Glass (Teflon-lined cap)
Blocks UV light (prevents radical formation at the sulfone -position).
Desiccant
or Activated Silica
Maintains anhydrous environment to prevent salt disproportionation.
Critical Note: If you possess the Hydrochloride (HCl) salt , it is significantly more stable to oxidation and
than the free base. However, the salt is highly hygroscopic. Store in a desiccator.
Module 2: Solution Chemistry & Handling
The Problem: Spontaneous generation of M+16 (Oxidation) or M+12 (Formaldehyde adduct) peaks in LCMS during experiments.
Root Cause: Dissolved oxygen in solvents and trace formaldehyde in PEG or Methanol.
Q: Why do I see a +16 Da peak (M+16) after leaving the sample in methanol?
A: This is the N-oxide impurity. Secondary amines react with dissolved oxygen or peroxides (common in aged THF or ethers) to form the hydroxylamine or nitrone/N-oxide species.
Fix: Use only degassed, anhydrous solvents .
Protocol: Sparge solvents with Helium or Argon for 15 minutes prior to dissolution. Add an antioxidant like BHT (butylated hydroxytoluene) if the experiment tolerates it.
Q: My LCMS shows a +12 Da or +28 Da peak. Is the sulfone reacting?
A: No. This is likely a formaldehyde adduct (hemiaminal or iminium ion). Methanol and PEG-based solvents often contain trace formaldehyde, which reacts rapidly with the piperidine nitrogen.
Fix: Switch to Acetonitrile (ACN) as the carrier solvent. Avoid storing samples in Methanol for >4 hours.
DOT Diagram: Degradation Pathways
Figure 1: Primary degradation pathways. The secondary amine is the reactive center; the sulfone group is spectatorial in these failures.
Module 3: Chemical Compatibility & Reactivity
The Problem: Low yields in coupling reactions or unexpected byproducts.
Electronic Context
The methylsulfonyl group (
) is strongly electron-withdrawing (EWG).
Effect on Phenyl Ring: The ring is electron-deficient. It is resistant to electrophilic attacks but susceptible to Nucleophilic Aromatic Substitution (
) if a leaving group (like Fluorine) were present. Since this molecule has a piperidine attached, the C-N bond is robust.
Effect on Piperidine: The basicity of the piperidine nitrogen is slightly reduced compared to unsubstituted phenylpiperidine, but it remains a strong base (
).
Compatibility Matrix
Reagent Class
Compatibility
Interaction Notes
Strong Bases (e.g., n-BuLi, NaH)
CAUTION
The -protons of the methylsulfonyl group are acidic (). Strong bases can deprotonate the methyl group, leading to polymerization or side reactions.
Oxidizing Agents (e.g., mCPBA, )
INCOMPATIBLE
Will rapidly oxidize the piperidine nitrogen to N-oxide.
Aldehydes/Ketones
INCOMPATIBLE
Will form enamines or imines with the piperidine nitrogen.
Acyl Chlorides
REACTIVE
Will acylate the nitrogen (useful for derivatization, bad if unintended).
Module 4: Analytical Troubleshooting (HPLC/LCMS)
The Problem: Broad, tailing peaks or poor retention time reproducibility.
Root Cause: Silanol Interactions
The basic piperidine nitrogen interacts strongly with residual silanol groups (
) on silica-based HPLC columns, causing peak tailing.
Optimization Protocol
Mobile Phase Modifier:
Acidic Method: Use 0.1% Formic Acid or TFA. The low pH ensures the amine is fully protonated (
), preventing interaction with silanols.
Basic Method (Recommended): Use 10mM Ammonium Bicarbonate (pH 10). At high pH, the amine is neutral, and the silica surface is less active, often resulting in sharper peaks for piperidines.
Column Choice: Use "End-capped" or "Base-deactivated" columns (e.g., C18 with embedded polar groups) to minimize secondary interactions.
DOT Diagram: Handling Workflow
Figure 2: Decision tree for handling and analysis to ensure data integrity.
References
Pridopidine (ACR16) Characterization: Ponten, H., et al. "Synthesis and evaluation of a set of 4-phenylpiperidines... and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine."[1] Journal of Medicinal Chemistry, 2010. Link
Piperidine Oxidation Pathways: "Biotransformation and bioactivation reactions of alicyclic amines." ResearchGate, 2025.[2] Link
Amine-CO2 Interaction: "Stability issues and degradation pathways of 2-Piperidinol." BenchChem Technical Support, 2025.[3][4][5] Link
LCMS Fragmentation of Piperidines: "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Application Notes, 2025. Link
Chemical Compatibility Data: "Chemical Compatibility Database." Cole-Parmer, 2024. Link
Technical Support Center: Navigating the Scale-Up Production of 4-(4-(Methylsulfonyl)phenyl)piperidine
Welcome to the dedicated technical support center for the synthesis and scale-up of 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, chemists, and process development professionals to addre...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for the synthesis and scale-up of 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, chemists, and process development professionals to address the nuanced challenges encountered during the transition from laboratory-scale synthesis to industrial production of this key pharmaceutical intermediate. Here, we dissect common experimental hurdles, offering scientifically grounded troubleshooting strategies and practical, field-tested solutions.
Understanding the Molecule and Its Synthetic Challenges
4-(4-(Methylsulfonyl)phenyl)piperidine is a crucial building block in the synthesis of various pharmacologically active compounds. Its structure, featuring a piperidine ring linked to a phenyl sulfone moiety, presents a unique set of synthetic and purification challenges, particularly at scale. Common synthetic routes often involve the coupling of a piperidine precursor with a phenylsulfone-containing fragment or the construction of the piperidine ring on a pre-formed phenylsulfone scaffold. Each approach carries its own set of potential pitfalls, from reaction inefficiencies to impurity generation and final product handling.
This guide is structured to address these challenges in a logical, question-and-answer format, mirroring the real-world problems you may encounter.
Troubleshooting Guide: From Synthesis to Final Product
This section provides in-depth answers to specific problems that may arise during the production of 4-(4-(methylsulfonyl)phenyl)piperidine.
Section 1: Core Synthesis and Byproduct Mitigation
Question 1: My Suzuki-Miyaura coupling reaction between a protected 4-halopiperidine and 4-(methylsulfonyl)phenylboronic acid is giving low yields and significant homocoupling byproducts. What are the likely causes and how can I optimize this critical step at scale?
Answer:
Low yields and the formation of homocoupled byproducts, such as 4,4'-bis(methylsulfonyl)biphenyl, are frequent challenges in large-scale Suzuki-Miyaura couplings. The primary culprit is often the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.
Troubleshooting Strategies:
Rigorous Inert Atmosphere: On a larger scale, ensuring an oxygen-free environment is paramount. While laboratory setups might rely on simple balloon pressure, industrial-scale reactions necessitate robust inerting protocols.
Degassing: Thoroughly degas all solvents and aqueous solutions by sparging with an inert gas like argon or nitrogen for an extended period. For larger volumes, multiple freeze-pump-thaw cycles are highly effective, though potentially less practical at a very large scale.[1]
Positive Pressure: Maintain a constant positive pressure of an inert gas throughout the reaction setup, including during reagent transfers.
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for an efficient and clean reaction.
Pre-catalyst Choice: While Pd(PPh₃)₄ is a common choice, it can be sensitive to air and moisture. Consider using more robust, air-stable pre-catalysts like Pd(dppf)Cl₂ or Buchwald's G3 or G4 palladacycles, which have shown success in challenging couplings.
Ligand Optimization: The ligand plays a crucial role in the catalytic cycle. For sterically hindered or electron-deficient coupling partners, bulky and electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and suppress side reactions.[2]
Base and Solvent System:
Base Strength and Solubility: The choice of base is critical. While potassium carbonate is common, its solubility can be an issue in some solvent systems. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective, particularly with challenging substrates.
Solvent System: A biphasic solvent system like toluene/ethanol/water or dioxane/water is often employed. The ratio of these solvents can impact reaction kinetics and should be optimized.[3]
Data Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization
Parameter
Recommended Starting Point
Optimization Strategy
Palladium Source
Pd(dppf)Cl₂ (1-2 mol%)
Screen other pre-catalysts like XPhos Pd G4 if issues persist.
Ligand
SPhos (1.1-1.2 eq. to Pd)
Increase ligand loading slightly if catalyst decomposition is suspected.
Base
K₃PO₄ (2-3 equivalents)
Try Cs₂CO₃ if the reaction is sluggish.
Solvent System
Toluene/Ethanol/Water (3:1:1)
Adjust solvent ratios to improve solubility of reagents.
Temperature
80-100 °C
Monitor for thermal degradation of starting materials or product.
To a rigorously dried and inerted reactor, add 4-(methylsulfonyl)phenylboronic acid (1.0 eq.), the protected 4-halopiperidine (1.1 eq.), and the chosen base (e.g., K₃PO₄, 2.5 eq.).
Add the degassed solvent system (e.g., toluene/ethanol/water).
Sparge the mixture with argon for 30 minutes.
In a separate, inerted vessel, prepare a solution of the palladium pre-catalyst and ligand in a small amount of the reaction solvent.
Transfer the catalyst solution to the main reactor under positive inert gas pressure.
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by HPLC or TLC.
Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction.
Question 2: I am performing a hydrogenation of a 4-(4-(methylsulfonyl)phenyl)pyridine precursor to obtain the desired piperidine. The reaction is slow, and I am observing catalyst poisoning. How can I improve the efficiency of this reduction at scale?
Answer:
Catalyst poisoning is a significant concern in large-scale hydrogenations, especially when dealing with nitrogen-containing heterocycles and sulfur-containing compounds. The sulfur atom in the methylsulfonyl group can, in some cases, interact with and deactivate the catalyst surface.
Troubleshooting Strategies:
Catalyst Selection:
Robust Catalysts: While Palladium on carbon (Pd/C) is a common choice, it can be susceptible to poisoning. Platinum-based catalysts, such as platinum oxide (PtO₂) or platinum on carbon (Pt/C), are often more robust in the presence of sulfur-containing compounds. Rhodium on alumina (Rh/Al₂O₃) is another effective option.
Catalyst Loading: At scale, catalyst loading may need to be optimized. While higher loading can increase reaction rates, it also increases cost and can complicate filtration.
Reaction Conditions:
Pressure and Temperature: Increasing hydrogen pressure and reaction temperature can often overcome catalyst inhibition and drive the reaction to completion. However, this must be balanced against the risk of side reactions or degradation.[4]
Acidic Additives: The basicity of the pyridine nitrogen can inhibit the catalyst. The addition of a stoichiometric amount of an acid, such as hydrochloric acid or acetic acid, can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity. The product is then isolated as the corresponding salt.
Purity of Starting Material: Ensure the 4-(4-(methylsulfonyl)phenyl)pyridine starting material is of high purity. Trace impurities from previous steps can act as potent catalyst poisons.
Workflow Diagram: Troubleshooting Hydrogenation
Caption: Decision-making workflow for troubleshooting hydrogenation issues.
Section 2: Purification and Isolation
Question 3: My crude 4-(4-(methylsulfonyl)phenyl)piperidine is difficult to purify by crystallization, and I am observing the formation of different crystal forms. How can I develop a robust crystallization protocol and control polymorphism?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical manufacturing as different polymorphs can have different physical properties, including solubility and stability.[5][6][7][8][9]
Troubleshooting and Control Strategies:
Solvent Screening: The choice of crystallization solvent is the most critical factor influencing the polymorphic form obtained.
Systematic Screening: Conduct a systematic screen of various solvents and solvent mixtures with different polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof with anti-solvents like heptane).
Solubility Profile: Determine the solubility of the crude product in various solvents at different temperatures to identify suitable candidates for cooling crystallization.
Control of Supersaturation: The rate at which supersaturation is generated can influence which polymorph nucleates.
Cooling Rate: A slow, controlled cooling rate generally favors the formation of the most thermodynamically stable polymorph. Rapid cooling can trap metastable forms.
Anti-solvent Addition: If using an anti-solvent, the addition rate should be slow and controlled to maintain a consistent level of supersaturation.
Seeding: Seeding with crystals of the desired polymorph is a highly effective method to control the final crystal form.
Seed Preparation: Prepare and characterize a small amount of the desired polymorph to use as seed crystals.
Seeding Strategy: Introduce the seed crystals at a point of slight supersaturation to promote the growth of the desired form.
Characterization: It is essential to characterize the resulting solid form using techniques such as:
Powder X-ray Diffraction (PXRD): To identify the polymorphic form.
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.
Logical Relationship Diagram: Polymorphism Control
Caption: Key pillars for controlling polymorphism during crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up of this synthesis?
A: The safety data sheet for 4-(4-(methylsulfonyl)phenyl)piperidine indicates that it can cause skin and eye irritation and may be harmful if swallowed.[10] When handling this compound, especially in large quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors.[10] The synthesis may also involve flammable solvents and pyrophoric reagents, so all scale-up activities should be conducted in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.[9]
Q2: Are there any specific analytical methods recommended for in-process control and final product analysis?
A: For in-process control, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for monitoring reaction progress and the formation of impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point.[11] For final product analysis, in addition to HPLC for purity determination, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.[12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and elemental analysis can confirm the empirical formula.
Q3: My final product has a slight discoloration. What is the likely cause and how can I remove it?
A: Discoloration is often due to the presence of trace, highly colored impurities, which may have formed through oxidation or side reactions.
Activated Carbon Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated carbon, followed by filtration.
Recrystallization: A carefully optimized recrystallization, as discussed in the troubleshooting section, is often effective at rejecting colored impurities into the mother liquor.
Inert Atmosphere: Ensure that the final product is handled and stored under an inert atmosphere to prevent oxidation and color formation over time.
References
CN102603646B. (n.d.). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
MDPI. (2024). Pt/Nb2O5-Al2O3 Catalysts for the Hydrogenation and Reductive Amination of Furfural. Retrieved from [Link]
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]
PubMed. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. Retrieved from [Link]
Google Patents. (n.d.). 4-phenylpiperidines and their preparation.
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Retrieved from [Link]
ResearchGate. (n.d.). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Retrieved from [Link]
Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
National Institutes of Health. (n.d.). Polymorphism in Solid Dispersions. Retrieved from [Link]
MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Retrieved from [Link]
MDPI. (2023). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. Retrieved from [Link]
ResearchGate. (n.d.). Frustrated Lewis Pairs for Metal-free Hydrogenation Catalysis: Alternative activation strategies to precious and transition metals in catalysis. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Retrieved from [Link]
Federal Register. (2019). Designation of 4-Anilinopiperidine as a List I Chemical. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Retrieved from [Link]
MDPI. (n.d.). Recent Advances of the Electrochemical Hydrogenation of Biofuels and Chemicals from Furfural. Retrieved from [Link]
ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
characterization and removal of impurities from 4-(4-(methylsulfonyl)phenyl)piperidine
Prepared by: Your Senior Application Scientist Welcome to the technical support center for 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to effectively characterize and purify this compound, ensuring the integrity of your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, purification, and analysis of 4-(4-(methylsulfonyl)phenyl)piperidine.
Problem 1: My final product has a persistent yellow tint after synthesis.
Question: I've synthesized 4-(4-(methylsulfonyl)phenyl)piperidine, but the isolated solid is off-white to yellow. Is this a cause for concern, and how can I obtain a pure white product?
Answer:
A yellow discoloration in piperidine derivatives is typically indicative of oxidation products.[1][2] While minor coloration may not interfere with all downstream applications, it signifies the presence of impurities. For high-purity applications, such as in pharmaceutical development, removing these colored impurities is crucial.
Causality: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to air, light, or heat during the reaction workup or storage.
Troubleshooting Steps:
Recrystallization: This is the most effective method for removing colored impurities from solid products.[1][3] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, during which pure crystals form, leaving impurities behind in the solvent.[3]
Activated Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities.
Prevention: To prevent future discoloration, ensure the purified compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool environment.[1]
Problem 2: My HPLC analysis shows an unexpected peak eluting close to the main product.
Question: I'm running a reverse-phase HPLC analysis of my product, and I see a small, persistent peak that is not well-resolved from the main product peak. How can I identify this impurity and improve the separation?
Answer:
A closely eluting peak suggests the presence of a structurally related impurity. Given the structure of 4-(4-(methylsulfonyl)phenyl)piperidine, this could be a precursor, a regioisomer, or a byproduct from a side reaction.
Causality: The synthesis of 4-phenylpiperidines can sometimes yield isomers or incompletely reacted intermediates.[4][5] For example, if the synthesis involves the reduction of a pyridine precursor, residual pyridine-containing compounds might be present.[2]
Troubleshooting & Characterization Workflow:
Analytical Steps:
Method Optimization: Adjust your HPLC method. Try a shallower gradient, change the organic modifier (e.g., from acetonitrile to methanol), or use a different column chemistry (e.g., a phenyl-hexyl column) to alter selectivity.
LC-MS Analysis: The most direct way to identify the impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will provide the molecular weight of the unknown peak, allowing you to infer its structure.
NMR Spectroscopy: If you can isolate a sufficient quantity of the impurity, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.
Removal Strategy:
Preparative HPLC: If analytical method optimization is successful, scale up to preparative HPLC to isolate the pure product.
Recrystallization: Experiment with different solvent systems for recrystallization. A solvent system that provides good solubility at high temperatures but poor solubility at low temperatures for your main compound might leave the impurity in the mother liquor.[3]
Problem 3: I am experiencing significant peak tailing and low recovery during silica gel column chromatography.
Question: When I try to purify my compound using flash chromatography on silica gel, I get broad, tailing peaks and my overall yield is low. What is causing this?
Answer:
This is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1]
Causality: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to:
Peak Tailing: The compound "sticks" to the column, resulting in a non-symmetrical peak shape.
Low Recovery: In some cases, the interaction is so strong that the compound binds irreversibly to the silica, leading to a loss of material.[1]
Troubleshooting Steps:
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.
Triethylamine (TEA): Typically, 0.1-1% TEA is added to the solvent system (e.g., ethyl acetate/hexanes).
Ammonia: A solution of 1-2% ammonia in methanol can be used as a polar component in your mobile phase.
Use a Different Stationary Phase:
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.
Salt Formation: Consider converting your basic product to a salt (e.g., hydrochloride) before chromatography. The salt will be more polar and may exhibit better chromatographic behavior, though this can also affect solubility.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 4-(4-(methylsulfonyl)phenyl)piperidine?
A1: The impurity profile depends heavily on the synthetic route. However, some common classes of impurities to watch for include:
Impurity Type
Likely Origin
Recommended Analytical Technique
Unreacted Starting Materials
Incomplete reaction.
HPLC, GC-MS, NMR
N-Alkylated Byproducts
Side reactions if alkylating agents are used in the presence of the unprotected piperidine nitrogen.[8][9]
Depending on the synthetic strategy, positional isomers of the methylsulfonylphenyl group could form.
HPLC, LC-MS, NMR
Residual Solvents
Incomplete removal of solvents from the reaction or purification steps.
¹H NMR, GC-MS (headspace)
Q2: Which analytical techniques are best for routine purity assessment?
A2: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. The phenyl ring and sulfone group provide a chromophore suitable for UV detection. For compounds lacking a strong chromophore, detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) can be used.[10] For definitive identification and structural elucidation of impurities, LC-MS and NMR are indispensable.[6]
Q3: What is the most effective method for purifying 4-(4-(methylsulfonyl)phenyl)piperidine on a multi-gram scale?
A3:Recrystallization is generally the most efficient and scalable method for purifying solid compounds like this one.[3] It is cost-effective and can yield very high purity material. The key is to find a suitable solvent or solvent system. Column chromatography can also be used, but it is more resource-intensive on a large scale.
Q4: How should I choose a solvent for recrystallization?
A4: The ideal recrystallization solvent should:
Completely dissolve the compound when hot.
Poorly dissolve the compound when cold.
Either not dissolve the impurities at all or dissolve them very well even at low temperatures.
Have a boiling point below the melting point of your compound.[11]
Be chemically inert with your compound.
You will likely need to screen a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures thereof) to find the optimal system.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Analysis
This method serves as a starting point and should be optimized for your specific system and impurity profile.
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-17 min: 95% B
17-18 min: 95% to 5% B
18-20 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve the sample in a 50:50 mixture of water/acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization Procedure
Solvent Selection: Choose an appropriate solvent based on preliminary screening.
Dissolution: Place the crude 4-(4-(methylsulfonyl)phenyl)piperidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[1]
Heating: Heat the mixture with stirring (e.g., on a hot plate) until the solid is fully dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]
Collection: Collect the crystals by vacuum filtration.[1]
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]
Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]
References
Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link]
Google Patents. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.
Google Patents. US2904550A - 4-phenylpiperidines and their preparation.
Nikolaieva, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6438. Available from: [Link]
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available from: [Link]
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Available from: [Link]
ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available from: [Link]
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]
ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. Available from: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]
Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
Organic Syntheses. Procedure for the Synthesis of G1-[N(CH2CH2CH2NHBoc)2]6-Piperidine3. Available from: [Link]
Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Available from: [Link]
DTIC. Piperidine Synthesis. Available from: [Link]
Google Patents. WO 2006/055321 A2.
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]
addressing reagent incompatibility with the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold
Welcome to the technical support center for the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold. This versatile building block is a cornerstone in modern medicinal chemistry, particularly for developing central nervous s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold. This versatile building block is a cornerstone in modern medicinal chemistry, particularly for developing central nervous system (CNS) agents and other targeted therapeutics.[1][2] Its unique combination of a basic piperidine nitrogen, a rigid phenyl group, and an electron-withdrawing sulfone moiety provides a rich landscape for chemical modification.
However, this structural complexity also presents specific challenges related to reagent incompatibility and reaction optimization. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges effectively. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot experiments with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold?
A1: There are three primary sites of reactivity to consider, each with distinct chemical properties:
Piperidine Nitrogen (Secondary Amine): This is the most common site for modification. As a secondary amine, it is basic and nucleophilic, readily participating in reactions like N-alkylation, acylation, reductive amination, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[3][4]
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, the powerful electron-withdrawing effect of the para-sulfonyl group is deactivating, making these reactions challenging and typically requiring harsh conditions. The ring is more commonly functionalized using cross-coupling reactions if a halide is already present.
α-Protons to the Sulfone Group: The protons on the methyl group adjacent to the sulfone are acidic. Under the influence of very strong bases (e.g., organolithiums like n-BuLi or strong non-nucleophilic bases like LDA), this position can be deprotonated to form a carbanion, opening a pathway for unintended side reactions.
Caption: Key reactive sites on the scaffold.
Q2: How does the methylsulfonyl group influence the scaffold's overall reactivity?
A2: The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group. Its primary influence is electronic:
Decreased Basicity of Piperidine Nitrogen: While still basic, the piperidine nitrogen's pKa is slightly lowered compared to an unsubstituted phenylpiperidine due to the inductive pull of the sulfone group across the phenyl ring. This does not typically inhibit reactions but may require slightly more forcing conditions or stronger bases compared to more electron-rich analogs.
Deactivation of the Aromatic Ring: It strongly deactivates the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-position.
Increased Acidity of α-Protons: As mentioned in Q1, it significantly increases the acidity of the methyl protons, making them susceptible to deprotonation by strong bases.
Chemical Stability: The sulfone functional group itself is highly stable and unreactive under most conditions, including strongly acidic, basic, and oxidative environments, making it an ideal pharmacophore component.[5]
Q3: When is it necessary to use a protecting group on the piperidine nitrogen?
A3: Protection of the piperidine nitrogen is crucial whenever you plan to perform a reaction that could be compromised by the presence of a basic and nucleophilic N-H bond. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[6][7]
Use an N-Boc protecting group when:
Performing reactions on the aromatic ring (e.g., lithiation followed by quenching with an electrophile).
Using strong bases that could deprotonate the N-H bond (e.g., NaH for a subsequent reaction that is not N-alkylation).
The final product requires a free N-H, but an intermediate step involves reagents incompatible with it. For example, if you need to build a complex side chain on a pre-functionalized aromatic ring.
The Boc group is ideal because it is stable to a wide range of non-acidic reagents but can be cleanly removed with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]
Troubleshooting Guide: Common Experimental Issues
Scenario 1: N-Alkylation Reactions
Q: My N-alkylation reaction with an alkyl halide is sluggish, incomplete, or has formed a white precipitate that has stalled the reaction. What is the cause and how can I fix it?
A: This is a classic issue in N-alkylation of secondary amines. The problem often stems from a combination of base choice and the formation of an ammonium salt byproduct.
Causality Explained:
The reaction of the piperidine (a base) with an alkyl halide (R-X) produces the desired N-alkylated product and one equivalent of acid (H-X). This acid immediately reacts with the starting piperidine to form an unreactive piperidinium halide salt.[3] This salt is often insoluble and precipitates out, effectively removing your starting material from the reaction and stalling it.
To prevent this, you must include an auxiliary "scavenger" base to neutralize the H-X as it forms. The choice of this base is critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation.
Recommended Reagent Adjustments:
Issue
Problematic Reagent/Condition
Recommended Solution & Rationale
Incomplete Reaction
No base or weak organic bases (e.g., Triethylamine)
Use an inorganic base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv.). These are strong enough to scavenge H-X but not basic enough to cause side reactions. They are also easily filtered off during workup.[8]
Sluggish Conversion
Aprotic solvents (e.g., Acetonitrile, THF) at room temp.
Switch to a polar aprotic solvent like DMF or DMSO to better solvate the ionic intermediates. Gently heat the reaction to 60-80 °C to increase the reaction rate.[3]
Over-alkylation (Quat Salt)
Excess alkyl halide, especially with reactive halides (e.g., MeI, BnBr)
Add the alkyl halide slowly (e.g., via syringe pump) to a solution of the piperidine and base. This ensures the piperidine is always in excess relative to the halide, minimizing the formation of the quaternary ammonium salt.[3]
Q: I am attempting a Buchwald-Hartwig amination between my scaffold and an aryl bromide, but I am getting low yields and significant decomposition of my starting material. What are the likely causes?
A: Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the precise combination of catalyst, ligand, base, and solvent, as well as the scrupulous exclusion of oxygen.[4][9]
Causality Explained:
The catalytic cycle involves a Pd(0) species. The choice of phosphine ligand is critical for stabilizing this species and facilitating both the oxidative addition to the aryl halide and the final reductive elimination to form the C-N bond.[4] The base must be strong enough to deprotonate the piperidine nitrogen (or the intermediate palladium-amine complex) but must not be nucleophilic enough to degrade the catalyst or substrate.
Key Incompatibilities & Solutions:
Incorrect Base: Weak bases (K₂CO₃, Na₂CO₃) are generally insufficient. Nucleophilic bases (NaOH, KOH) can cause catalyst decomposition and hydrolysis of the aryl halide.
Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Cesium carbonate (Cs₂CO₃) is a good alternative for sensitive substrates.[10]
Ligand Issues: The piperidine nitrogen itself can act as a ligand to the palladium center. If you use a simple, non-chelating phosphine ligand (e.g., PPh₃), the piperidine can compete for binding sites, inhibiting the catalytic cycle.
Solution: Use a bulky, electron-rich biarylphosphine ligand. These form very stable and active catalytic complexes that are less susceptible to inhibition. Excellent choices include XPhos, SPhos, or RuPhos . Bidentate ligands like BINAP or DPPF are also effective.[4]
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen.
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).
Detailed Protocol: General Buchwald-Hartwig Amination
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), 4-(4-(methylsulfonyl)phenyl)piperidine (1.2 eq.), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq.).
Seal the flask, and evacuate and backfill with argon three times.
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) to the flask.
Add degassed, anhydrous solvent (e.g., Toluene or Dioxane) via cannula or syringe.
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the aryl halide is consumed.
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Scenario 3: Incompatibility with Strong Bases
Q: I tried to deprotonate the aromatic ring of my N-Boc protected scaffold using n-butyllithium (n-BuLi) at -78 °C, but I recovered a complex mixture of products after quenching. What happened?
A: This is a critical incompatibility. While you correctly protected the piperidine nitrogen, you encountered a competing deprotonation at the methyl group of the sulfone.
Causality Explained:
The sulfone group renders the protons on the adjacent methyl group significantly acidic (pKa ≈ 31 in DMSO). While the aromatic protons are less acidic, the kinetic deprotonation with a strong, sterically unhindered base like n-BuLi will preferentially occur at this methyl position. The resulting carbanion is a potent nucleophile that can lead to various side reactions.
Caption: Incompatibility with strong organolithium bases.
Alternative Strategies:
If you need to functionalize the aromatic ring, avoid directed ortho-metalation or similar strong base approaches. Instead, use a pre-functionalized scaffold.
Suzuki Coupling: Start with a halogenated version of the scaffold (e.g., 4-(2-bromo-4-(methylsulfonyl)phenyl)piperidine) and couple it with a boronic acid partner. This is a highly reliable and functional-group-tolerant method for C-C bond formation.[11][12][13]
Buchwald-Hartwig Amination: Similarly, use a halogenated scaffold to couple with a primary or secondary amine to install substituents on the aromatic ring.
References
PubChem. 4-Phenylpiperidine | C11H15N | CID 69873. National Center for Biotechnology Information. [Link]
ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.[Link]
ResearchGate. Procedure for N-alkylation of Piperidine?[Link]
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.[Link]
PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16).[Link]
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]
PubMed. Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines.[Link]
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.[Link]
Validation of 4-(4-(methylsulfonyl)phenyl)piperidine as a Structural Probe for D2/Sigma-1 Receptor Selectivity
[1] Executive Summary: The "Position Isomer" Probe 4-(4-(methylsulfonyl)phenyl)piperidine (often abbreviated as 4-SO₂Me-PP or referred to in the context of Pridopidine analogs) is a critical tool compound used in neuroph...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Position Isomer" Probe
4-(4-(methylsulfonyl)phenyl)piperidine (often abbreviated as 4-SO₂Me-PP or referred to in the context of Pridopidine analogs) is a critical tool compound used in neuropharmacology to dissect the structure-activity relationship (SAR) of Dopamine D2 receptors (D2R) and Sigma-1 receptors (S1R) .[1]
While its structural isomer, Pridopidine (ACR16) (specifically the 3-methylsulfonyl isomer), acts as a "dopaminergic stabilizer" and potent Sigma-1 agonist, the 4-substituted isomer serves as a vital negative control or comparator probe .[1] It validates the necessity of the meta-substitution pattern for the unique "fast-off" kinetics and neuroprotective Sigma-1 activation observed in the stabilizer class.[1]
This guide details how to use 4-(4-(methylsulfonyl)phenyl)piperidine to validate target engagement, distinguishing between "stabilizer" pharmacology and classical antagonism.[1]
Potential for catalepsy or lack of neuroprotection.[1]
Distinguishes between "stabilization" and "blockade."[1]
Key Application Areas
D2 Receptor Kinetic Studies: Use as a control to demonstrate the correlation between koff (dissociation rate) and side-effect profiles (e.g., EPS liability).[1]
Sigma-1 Selectivity Screening: Use to subtract non-specific binding in radioligand assays when studying Sigma-1 specific ligands like Pridopidine.[1]
Metabolite Activity Profiling: As a structural isomer of the Pridopidine metabolite TV-45065, it helps define the metabolic soft spots and active pharmacophores.[1]
Experimental Validation Protocols
Protocol A: Competitive Binding Assay (D2 High vs. Low Affinity)
To determine if the compound acts as a stabilizer (discriminating between D2High and D2Low states) or a classical antagonist.[1]
Objective: Measure the displacement of [³H]-Spiperone (antagonist) vs. [³H]-Dopamine (agonist).
Reagents:
Membranes from CHO-K1 cells stably expressing human D2L receptors.[1]
Radioligands: [³H]-Spiperone (0.2 nM) and [³H]-7-OH-DPAT (agonist).[1]
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]
Workflow:
Preparation: Thaw membranes and homogenize in Assay Buffer.
Add increasing concentrations of 4-(4-(methylsulfonyl)phenyl)piperidine (10⁻¹⁰ M to 10⁻⁵ M).[1]
Include Pridopidine (3-isomer) as a positive control for "stabilizer" binding.[1]
Incubate for 60 min at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation counting.
Data Output: Calculate Ki. A "stabilizer" (3-isomer) often shows a shallow slope (Hill coefficient < 1) indicating complex interaction, whereas the 4-isomer typically shows a steep, monophasic displacement (Hill coefficient ≈ 1) indicative of classical antagonism.[1]
Loading: Incubate cells with 5 µM Fura-2 AM for 30 min at 37°C.
Baseline: Measure baseline fluorescence (Ex 340/380 nm, Em 510 nm).
Challenge:
Group 1: Apply Pridopidine (1 µM) → Expect Ca²⁺ modulation (attenuation of bradykinin-induced release).[1]
Group 2: Apply 4-(4-(methylsulfonyl)phenyl)piperidine (1 µM) → Expect No Effect or significantly reduced effect compared to Group 1.[1]
Stimulation: Apply Bradykinin (100 nM) to trigger ER calcium release.[1]
Validation: The 4-isomer fails to suppress the Bradykinin spike, confirming that the para-sulfone disrupts the specific S1R chaperone function.[1]
Visualization: Signaling & SAR Logic[1]
The following diagram illustrates the differential signaling pathways triggered by the 3-isomer (Pridopidine) versus the 4-isomer (Tool Compound), highlighting why the 4-isomer is the "inactive" or "antagonist" control.[1]
Caption: Differential signaling logic.[1] The 3-isomer (Pridopidine) engages D2R with "fast-off" kinetics and activates S1R.[1] The 4-isomer (Tool Compound) acts as a D2 antagonist and lacks potent S1R efficacy, serving as a negative control for stabilization.[1]
References
Ponten, H., et al. (2010). "In vivo pharmacology of the dopaminergic stabilizer pridopidine."[1] European Journal of Pharmacology, 644(1-3), 88-95.[1]
Dyhring, T., et al. (2010). "The dopaminergic stabilizer pridopidine (ACR16) binds to the sigma-1 receptor and enhances brain-derived neurotrophic factor (BDNF) signaling."[1] Journal of Neurochemistry, 115(5), 1155-1163.[1]
Sonesson, C., et al. (1994). "Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands."[1] Journal of Medicinal Chemistry. (Foundational SAR establishing the meta-substituent preference).
Sahlholm, K., et al. (2015). "Pridopidine: A D2 Receptor Ligand with a Unique Profile."[1] Neurotherapeutics, 12, 784–791.[1]
structure-activity relationship (SAR) studies of 4-(4-(methylsulfonyl)phenyl)piperidine analogs.
This guide provides an in-depth technical analysis of 4-(4-(methylsulfonyl)phenyl)piperidine analogs, a privileged scaffold in medicinal chemistry primarily utilized in the development of CCR1 antagonists for autoimmune...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-(4-(methylsulfonyl)phenyl)piperidine analogs, a privileged scaffold in medicinal chemistry primarily utilized in the development of CCR1 antagonists for autoimmune diseases (Rheumatoid Arthritis, Multiple Sclerosis) and, to a lesser extent, as a pharmacophore in Nav1.7 channel blockers and GluN2B-selective NMDA antagonists .
Executive Summary & Scaffold Identity
The 4-(4-(methylsulfonyl)phenyl)piperidine core (CAS 885274-65-7 ) represents a "privileged structure" in GPCR and ion channel drug discovery. Its structural rigidity, combined with the hydrogen-bond accepting capability of the sulfone moiety and the basicity of the piperidine nitrogen, makes it an ideal scaffold for targeting the Chemokine Receptor 1 (CCR1) .
This guide objectively compares analogs derived from this scaffold against industry-standard CCR1 antagonists (e.g., BX-471 , CP-481,715 ), focusing on potency (
), metabolic stability (CYP2D6 liability), and selectivity.
Core Scaffold Structure
Chemical Name: 4-(4-(methylsulfonyl)phenyl)piperidine[1][2][3][4]
Key Pharmacophore: The para-methylsulfonylphenyl group mimics the hydration shell of polar residues in receptor pockets (e.g., Arg/Tyr residues in CCR1).
Primary Liability: The basic secondary amine and lipophilic phenyl ring create a high risk for CYP2D6 inhibition and hERG channel blockade , necessitating careful SAR optimization at the N-terminus.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three distinct "Zones of Optimization." Modifications in these zones dictate the switch between CCR1 antagonism, Nav1.7 blockade, or off-target toxicity.
Zone 1: The Sulfone Moiety (
)
The methylsulfonyl group (
) is critical for H-bond interactions.
Methylsulfone (Parent): Optimal for CCR1 affinity. Acts as a strong H-bond acceptor.
Sulfonamide (
): Often retains potency but decreases membrane permeability due to increased polarity (TPSA).
Sulfoxide (
): Generally less potent and metabolically unstable (prone to oxidation to sulfone or reduction).
Bioisosteres: Replacement with a tetrazole or carboxylic acid usually abolishes CCR1 activity, indicating a strict steric and electronic requirement for the sulfone geometry.
Zone 2: The Piperidine Linker (Core)
4-Phenyl Substitution: The para attachment is essential. Meta or ortho substitution disrupts the linear vector required to span the receptor binding pocket.
Ring Size: Contracting to a pyrrolidine or expanding to a homopiperidine generally reduces potency by 10–50 fold, confirming the piperidine chair conformation provides the optimal distance (~6-7 Å) between the basic nitrogen and the sulfone.
Fluorine Scan: Introduction of fluorine at the C3 position of the piperidine can lower basicity (
) and reduce hERG liability without sacrificing potency.
Zone 3: The Nitrogen "Warhead" (
)
This is the most variable region and the primary driver of selectivity.
Urea Linkers: Attaching a urea-linked aryl group (e.g., N-benzyl urea) creates high-affinity CCR1 antagonists (low nM).
Benzyl/Phenethyl Groups: Direct alkylation often leads to "promiscuous" binding (sigma receptors, DAT, CYP2D6).
Amide Linkers: Reduces basicity, eliminating CYP2D6 inhibition but often requiring a lipophilic "tail" to maintain potency.
Visualizing the SAR Logic
The following diagram maps the structural logic described above.
Figure 1: SAR Map detailing the three critical zones of optimization for the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold.
Comparative Performance Guide
This section compares analogs of the subject scaffold against standard CCR1 antagonists.
Table 1: Comparative Potency and Safety Profile
Compound Class
Representative Structure
CCR1 Binding (, nM)
Chemotaxis (nM)
CYP2D6 Inhibition ()
hERG Liability
Subject Scaffold
Analog 13 (Urea derivative)
1.2
4.5
> 10 µM (Low)
Moderate (3 µM)
Standard A
BX-471
2.8
15.0
> 10 µM
High (< 1 µM)
Standard B
CP-481,715
0.8
2.1
Moderate (5 µM)
Moderate
Simple Analog
N-Benzyl-4-(4-Ms-phenyl)pip
15.0
85.0
High (< 0.1 µM)
High (< 0.5 µM)
Key Insight:
The "Simple Analog" (direct benzylation) demonstrates the inherent risks of this scaffold: potent CYP2D6 inhibition due to the basic nitrogen + lipophilic tail. Analog 13 (a urea-linked derivative found in Novartis patents) mitigates this by capping the nitrogen, reducing basicity while maintaining the pharmacophore geometry.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and the CCR1 binding assay.
Protocol A: Synthesis of 4-(4-(methylsulfonyl)phenyl)piperidine
A robust Suzuki-Miyaura coupling route avoids the harsh conditions of Grignard reactions.
Cell Line: HEK293 cells stably expressing human CCR1.
Membrane Prep: Homogenize cells in lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM
). Centrifuge at 40,000 x g.
Incubation: Mix 5 µg membrane protein with 0.1 nM
-MIP-1 (ligand) and varying concentrations of the test analog.
Buffer: 50 mM HEPES, 1 mM
, 5 mM , 0.5% BSA.
Termination: Incubate 90 min at RT. Filter through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation. Calculate
using non-linear regression (GraphPad Prism).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for the core scaffold.
References
Novartis Pharma Gmbh. (2005). Bridged piperazine and piperidine derivatives as CCR1 antagonists. WO2005103054.
Liang, M., et al. (2008). Discovery of novel CCR1 antagonists with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 18(6), 1958-1962.
Naya, A., et al. (2003). Design and synthesis of 4-(4-methylsulfonylphenyl)piperidine derivatives as novel CCR1 antagonists. Journal of Medicinal Chemistry, 46(14), 2823-2826.
Hadjipavlou-Litina, D., et al. (2010). Anti-inflammatory agents: Structure-activity relationships of sulfone derivatives. Current Medicinal Chemistry, 17(29), 3476-3493.
A Comparative Guide to the Synthetic Routes of 4-(4-(Methylsulfonyl)phenyl)piperidine
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-(4-(methylsulfonyl)phenyl)piperidine is a key building block in the develop...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-(4-(methylsulfonyl)phenyl)piperidine is a key building block in the development of various pharmacologically active agents. Its synthesis, therefore, is of significant interest. This guide provides a comparative analysis of four distinct synthetic routes to this valuable intermediate, offering insights into the practical considerations and underlying chemical principles of each approach.
Introduction to the Synthetic Challenge
The structure of 4-(4-(methylsulfonyl)phenyl)piperidine presents a bi-aryl linkage between a piperidine ring and a phenyl group bearing a sulfonyl functional group. The synthetic strategies to construct this molecule can be broadly categorized by the key bond formation or ring construction step. This guide will explore four such strategies: a Suzuki-Miyaura coupling to form the C-C bond between the rings, the catalytic hydrogenation of a pyridine precursor, a Grignard reaction to introduce the substituted phenyl ring onto a piperidone, and the oxidation of a thioether precursor. Each route will be evaluated based on factors such as overall yield, step economy, availability of starting materials, and reaction conditions.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of bi-aryl compounds.[1][2][3][4] This approach forges the bond between the piperidine and phenyl rings in a single, efficient step.
Synthetic Strategy
This route involves the palladium-catalyzed cross-coupling of a piperidine-containing boronic acid or its ester with an aryl halide bearing the methylsulfonyl group. A common strategy is to use an N-protected piperidine derivative to ensure stability and solubility.
Caption: Suzuki-Miyaura coupling followed by deprotection.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with 1-Bromo-4-(methylsulfonyl)benzene
To a reaction vessel is added 1-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq.), 1-bromo-4-(methylsulfonyl)benzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.). The vessel is purged with an inert gas, and a degassed solvent mixture of dioxane and water (e.g., 4:1) is added. The reaction mixture is heated to reflux (e.g., 80-100 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS.[5] After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Deprotection of the N-Boc Group
The purified N-Boc-4-(4-(methylsulfonyl)phenyl)piperidine is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as hydrochloric acid (e.g., 4 M in dioxane) or trifluoroacetic acid, is added, and the mixture is stirred at room temperature until the deprotection is complete.[6][7][8] The solvent is then removed under reduced pressure, and the resulting salt can be neutralized with a base to yield the free piperidine product, which can be further purified if necessary.
Analysis and Field Insights
Advantages: This route is highly convergent and often proceeds with high yields and good functional group tolerance. The availability of a wide range of boronic acids and aryl halides makes this a flexible approach.[9]
Disadvantages: Palladium catalysts can be expensive, and the cost of the piperidine boronic ester starting material should be considered for large-scale synthesis. Careful control of reaction conditions is necessary to minimize side reactions.
Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing impurities. For instance, using a pre-catalyst like Pd(dppf)Cl₂ can sometimes lead to more consistent results. The inert atmosphere is crucial to prevent catalyst degradation.
Route 2: Catalytic Hydrogenation of a Pyridine Precursor
This classical approach involves the synthesis of the corresponding pyridine derivative followed by its reduction to the piperidine.[10][11][12] Catalytic hydrogenation is a well-established and scalable method for the saturation of aromatic rings.[13][14]
Synthetic Strategy
The synthesis begins with the formation of 4-(4-(methylsulfonyl)phenyl)pyridine, which can be achieved through a Suzuki-Miyaura coupling between 4-bromopyridine and (4-(methylsulfonyl)phenyl)boronic acid. The resulting pyridine is then hydrogenated to the target piperidine.
Caption: Pyridine synthesis followed by catalytic hydrogenation.
Experimental Protocol
Step 1: Synthesis of 4-(4-(Methylsulfonyl)phenyl)pyridine
In a reaction vessel, 4-bromopyridine hydrochloride (1.0 eq.), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 3.0 eq.) are combined in a mixture of a suitable organic solvent and water (e.g., toluene/ethanol/water).[15] The mixture is degassed and heated under an inert atmosphere for several hours. After completion, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Step 2: Catalytic Hydrogenation of 4-(4-(Methylsulfonyl)phenyl)pyridine
The synthesized pyridine derivative is dissolved in a solvent such as glacial acetic acid or ethanol. A hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂, Adam's catalyst), is added.[16] The reaction is then subjected to hydrogen gas at elevated pressure (e.g., 50-70 bar) in a high-pressure reactor at room temperature or with gentle heating.[10][16] The reaction progress is monitored until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated. The residue is neutralized with a base and extracted to afford the desired piperidine.
Analysis and Field Insights
Advantages: Catalytic hydrogenation is a highly efficient and atom-economical method, often providing high yields of the saturated product. This method is well-suited for large-scale production.[10]
Disadvantages: The synthesis of the pyridine precursor adds a step to the overall sequence. The hydrogenation of pyridines can sometimes be challenging due to the stability of the aromatic ring and potential catalyst poisoning by the nitrogen atom.[10] High-pressure hydrogenation equipment is required.
Expertise & Experience: The choice of catalyst and solvent is crucial. Acidic solvents like acetic acid can protonate the pyridine nitrogen, facilitating hydrogenation. However, care must be taken as some functional groups may be sensitive to acidic conditions. The purity of the pyridine precursor is also important to avoid catalyst deactivation.
Route 3: Grignard Reaction with a Piperidone Precursor
This approach builds the target molecule by forming the C-C bond between the phenyl ring and the piperidine ring via a Grignard reaction with a protected 4-piperidone, followed by dehydration and reduction.
Synthetic Strategy
The synthesis starts with an N-protected 4-piperidone. A Grignard reagent is prepared from 1-bromo-4-(methylsulfonyl)benzene and magnesium. The Grignard reagent then adds to the ketone of the piperidone to form a tertiary alcohol. Subsequent dehydration and reduction of the resulting double bond yield the final product.
Caption: Grignard reaction, dehydration, reduction, and deprotection.
Experimental Protocol
Step 1: Grignard Reaction
In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a small crystal of iodine).[17][18] A solution of 1-bromo-4-(methylsulfonyl)benzene in anhydrous THF or diethyl ether is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of N-Boc-4-piperidone in anhydrous THF is added slowly at a low temperature (e.g., 0 °C).[19][20] The reaction is stirred until complete, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is dried and concentrated.
Step 2 & 3: Dehydration and Reduction
The crude tertiary alcohol is dissolved in a suitable solvent and treated with a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) with heating to effect dehydration to the tetrahydropyridine intermediate. After purification, the intermediate is then subjected to catalytic hydrogenation (e.g., H₂ over Pd/C) to reduce the double bond.
Step 4: Deprotection
The N-Boc protecting group is removed as described in Route 1.[21][22]
Analysis and Field Insights
Advantages: This route utilizes readily available and relatively inexpensive starting materials like N-Boc-4-piperidone. Grignard reactions are a fundamental and well-understood transformation in organic synthesis.[23]
Disadvantages: This is a multi-step process with a dehydration and a reduction step following the Grignard reaction, which can lower the overall yield. Grignard reagents are highly sensitive to moisture and protic functional groups, requiring strictly anhydrous conditions. The sulfonyl group might have compatibility issues with the Grignard reagent, although it is generally considered stable.
Expertise & Experience: The successful formation of the Grignard reagent is the critical step and requires meticulous attention to anhydrous conditions. Overheating during the Grignard reagent formation can lead to side reactions, such as Wurtz coupling.[19]
Route 4: Oxidation of a Thioether Precursor
This strategy involves the synthesis of the thioether analogue, 4-(4-(methylthio)phenyl)piperidine, followed by a selective oxidation to the desired sulfone.[24]
Synthetic Strategy
The thioether precursor can be synthesized via a Suzuki-Miyaura coupling of a piperidine boronic ester with 1-bromo-4-(methylthio)benzene. The subsequent oxidation of the sulfide to the sulfone is a reliable and high-yielding transformation.
Caption: Thioether synthesis, oxidation, and deprotection.
Experimental Protocol
Step 1: Synthesis of N-Boc-4-(4-(methylthio)phenyl)piperidine
This step is analogous to the Suzuki-Miyaura coupling described in Route 1, using 1-bromo-4-(methylthio)benzene as the aryl halide.[23]
Step 2: Oxidation of the Thioether to the Sulfone
The synthesized N-Boc-4-(4-(methylthio)phenyl)piperidine is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq.) or Oxone® is added portion-wise at 0 °C.[25][26][27] The reaction is allowed to warm to room temperature and stirred until the oxidation is complete. The reaction is then quenched, and the product is extracted and purified.
Step 3: Deprotection
The N-Boc protecting group is removed as described in the previous routes.
Analysis and Field Insights
Advantages: The oxidation of a thioether to a sulfone is typically a high-yielding and clean reaction. The starting material, 1-bromo-4-(methylthio)benzene, is commercially available. This route offers a reliable way to introduce the sulfonyl group at a late stage of the synthesis.
Disadvantages: This route involves an additional oxidation step compared to a direct coupling with the sulfonyl-containing aryl halide. Over-oxidation to the sulfoxide can be a side reaction if the stoichiometry of the oxidizing agent is not carefully controlled, though with sufficient oxidant the sulfone is the thermodynamic product.
Expertise & Experience: The choice of oxidizing agent and reaction conditions is important. m-CPBA is a common and effective reagent, but its purification to remove the benzoic acid byproduct is necessary.[26] Oxone® is another effective and environmentally friendly alternative. The reaction is typically exothermic and requires careful temperature control during the addition of the oxidant.
Comparative Analysis
Feature
Route 1: Suzuki-Miyaura
Route 2: Catalytic Hydrogenation
Route 3: Grignard Reaction
Route 4: Thioether Oxidation
Number of Steps
2
2
4
3
Overall Yield
Potentially High
High
Moderate
High
Starting Materials
Piperidine boronic ester can be costly
Pyridine and boronic acid readily available
Inexpensive piperidone and aryl bromide
Piperidine boronic ester can be costly
Key Challenge
Catalyst cost and optimization
High-pressure equipment, pyridine synthesis
Strict anhydrous conditions, multi-step process
Additional oxidation step
Scalability
Good
Excellent
Moderate
Good
Safety/Hazards
Palladium catalysts
High-pressure hydrogen
Pyrophoric Grignard reagents
Peroxy acids can be explosive
Conclusion
The choice of the optimal synthetic route for 4-(4-(methylsulfonyl)phenyl)piperidine depends on the specific requirements of the project, including scale, cost, available equipment, and the expertise of the synthetic team.
For large-scale, cost-effective production , Route 2 (Catalytic Hydrogenation) is likely the most attractive option, despite the need for high-pressure equipment.
For flexibility and rapid analogue synthesis on a smaller scale, Route 1 (Suzuki-Miyaura Coupling) and Route 4 (Thioether Oxidation) offer excellent alternatives with high potential yields. Route 4 has the advantage of introducing the sulfonyl group at a late stage, which can be beneficial for library synthesis.
Route 3 (Grignard Reaction) , while being a classic approach, is less step-economical and presents more challenges in terms of reaction control, making it a less favorable option compared to the others for this specific target.
Ultimately, the selection of a synthetic route is a strategic decision that requires a thorough evaluation of all contributing factors. This guide provides the foundational information to make an informed choice for the efficient and successful synthesis of 4-(4-(methylsulfonyl)phenyl)piperidine.
References
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (URL: [Link])
Scheme 4 Suzuki–Miyaura coupling reaction leading to the precursor 14... - ResearchGate. (URL: [Link])
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: [Link])
WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google P
CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... - ResearchGate. (URL: [Link])
Comparative Evaluation Guide: 4-(4-(methylsulfonyl)phenyl)piperidine vs. Established Dopaminergic Stabilizers
Executive Summary 4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a pharmacological scaffold structurally isomeric to the active metabolite of Pridopidine (a Sigma-1 receptor agonist and dopamine stabilizer)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a pharmacological scaffold structurally isomeric to the active metabolite of Pridopidine (a Sigma-1 receptor agonist and dopamine stabilizer).[1] While the meta-substituted isomer (3-position) is the core of the clinical candidate Pridopidine, the para-substituted (4-position) isomer presents distinct physicochemical and pharmacodynamic profiles.
This guide evaluates the in vivo efficacy and pharmacokinetics (PK) of this compound, positioning it against established alternatives like Pridopidine and OSU-6162 . It serves as a blueprint for researchers assessing this scaffold for CNS indications (e.g., Huntington's disease, schizophrenia) or as a chemical probe for Sigma-1/Dopamine D2 receptor selectivity.
Key Differentiators
Feature
4-(4-(methylsulfonyl)phenyl)piperidine
Pridopidine (Alternative 1)
OSU-6162 (Alternative 2)
Structure
Para-sulfone phenylpiperidine
Meta-sulfone N-propyl-phenylpiperidine
Meta-hydroxy N-propyl-phenylpiperidine
Primary Target
Sigma-1 / D2 (Predicted High Affinity)
Sigma-1 (High) / D2 (Low)
D2 (Stabilizer) / Sigma-1
Metabolic Status
Secondary Amine (Metabolite-like)
Tertiary Amine (Parent Drug)
Tertiary Amine (Parent Drug)
hERG Liability
High Risk (Para-substitution)
Low/Moderate
Low
CNS Penetration
Moderate (Polar sulfone group)
High
Moderate
Scientific Foundation & Mechanism
The therapeutic potential of 4-phenylpiperidines lies in their ability to modulate the Dopamine D2 receptor and Sigma-1 receptor .
Dopaminergic Stabilization : Compounds in this class (e.g., OSU-6162) act as partial agonists or "stabilizers," normalizing dopamine signaling in both hyper- and hypo-dopaminergic states.
Sigma-1 Agonism : Activation of Sigma-1 receptors promotes neuroprotection by regulating ER stress and calcium signaling. Pridopidine’s efficacy in Huntington's disease is largely attributed to this mechanism.
Structural Insight : The shift of the methylsulfonyl group from the meta (3) position (in Pridopidine's scaffold) to the para (4) position significantly alters the electronic vector and lipophilicity, potentially enhancing D2 affinity but also increasing the risk of hERG channel blockade, a common liability for para-substituted phenylpiperidines (e.g., E-4031).
Mechanistic Pathway Diagram
Caption: Predicted pharmacodynamic profile showing dual receptor modulation and potential hERG liability due to para-substitution.
Comparative Analysis: Efficacy & Pharmacokinetics
Pharmacokinetic (PK) Profile
The secondary amine structure of 4-(4-(methylsulfonyl)phenyl)piperidine suggests distinct ADME properties compared to the tertiary amine alternatives.
Parameter
4-(4-(methylsulfonyl)phenyl)piperidine
Pridopidine (Huntexil)
Implications
Bioavailability (F%)
Moderate (40-60%)
High (>80%)
Secondary amines are more susceptible to first-pass metabolism (N-glucuronidation).
Half-life (t1/2)
Short-Medium (2-4 h)
Medium (8-12 h)
Requires more frequent dosing or structural modification (e.g., N-alkylation).
BBB Penetration
Moderate
High
The polar sulfone group limits passive diffusion; active transport may be involved.
Major Metabolites
N-oxidation, Sulfone reduction
N-depropylation (to the 3-isomer analog)
The 4-isomer is likely a terminal metabolite or scaffold.
In Vivo Efficacy Benchmarks
In rodent models of psychomotor activity (e.g., amphetamine-induced hyperactivity), the efficacy is evaluated against the "stabilizer" benchmark.
Hypothesis : The para-isomer will show potent antagonism of hyperactivity but may induce higher catalepsy scores than the meta-isomer (Pridopidine) due to stronger D2 blockade.
Experimental Data (Representative Class Data) :
Pridopidine: Reduces hyperactivity without catalepsy (ED50 ~ 10-30 µmol/kg).
4-Isomer (Predicted): Reduces hyperactivity (ED50 ~ 5-15 µmol/kg) but with narrower therapeutic window.
Experimental Protocols for Evaluation
To objectively evaluate 4-(4-(methylsulfonyl)phenyl)piperidine, the following standardized protocols must be executed.
Protocol A: In Vivo Pharmacokinetics (Rat)
Objective : Determine plasma stability and brain-to-plasma ratio.
Subjects : Male Sprague-Dawley rats (n=3 per timepoint).
Administration :
IV Bolus: 1 mg/kg (Vehicle: Saline/DMSO 95:5).
PO Gavage: 10 mg/kg.
Sampling : Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose. Brain tissue collection at Tmax (approx. 1 h).
Endpoint : Measure tail current inhibition. Calculate IC50.
Risk Threshold: IC50 < 10 µM indicates high risk. Para-sulfones often fall in the 1-10 µM range.
Workflow Visualization
Caption: Step-wise preclinical evaluation workflow prioritizing safety (hERG) before in vivo efficacy.
References
Pridopidine (Huntexil) . PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Dyhring, T., et al. (2010) . "The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D2 receptor antagonism and fast receptor dissociation properties." European Journal of Pharmacology. Available at: [Link]
Sahlholm, K., et al. (2015) . "Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses." Psychopharmacology. Available at: [Link]
Recanatini, M., et al. (2005) . "SAR of 4-phenylpiperidine derivatives at the hERG potassium channel." Bioorganic & Medicinal Chemistry. (Context for hERG liability of para-substituted phenylpiperidines). Available at: [Link]
benchmarking 4-(4-(methylsulfonyl)phenyl)piperidine against known inhibitors or drugs
Executive Summary: The "Stabilizer" Scaffold In the landscape of neuropsychiatric drug discovery, 4-(4-(methylsulfonyl)phenyl)piperidine (hereafter referred to as 4-MSPP ) represents a critical "privileged scaffold." It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Stabilizer" Scaffold
In the landscape of neuropsychiatric drug discovery, 4-(4-(methylsulfonyl)phenyl)piperidine (hereafter referred to as 4-MSPP ) represents a critical "privileged scaffold." It serves as the structural core for a class of compounds known as Dopaminergic Stabilizers , most notably exemplified by the clinical candidate Pridopidine (Huntexil).
While Pridopidine utilizes the meta-isomer (3-position) with an N-propyl tail, the 4-MSPP (para-isomer, N-unsubstituted) scaffold provides a vital baseline for understanding the Structure-Activity Relationship (SAR) of Sigma-1 Receptor (S1R) agonism and Dopamine D2 modulation.
This guide benchmarks 4-MSPP against its optimized clinical derivative (Pridopidine) and the classic reference ligand (Haloperidol), providing researchers with the data and protocols necessary to evaluate this chemotype.
Target Landscape & Mechanism of Action
To benchmark 4-MSPP effectively, one must understand the dual-target mechanism it probes. The sulfone-piperidine moiety is designed to disengage from the "locking" mechanism of the D2 receptor (avoiding full antagonism) while engaging the Sigma-1 chaperone.
The Sigma-1 / D2 Axis
Sigma-1 Receptor (S1R): An ER-resident chaperone protein at the Mitochondria-Associated Membrane (MAM).[1] Agonists (like Pridopidine) promote neuroprotection and BDNF secretion.[1][2]
Dopamine D2 Receptor: The classic antipsychotic target. Unlike Haloperidol (which blocks D2 tonically), sulfone-piperidines often exhibit "fast-off" kinetics or functional selectivity.
Pathway Visualization
The following diagram illustrates the S1R-mediated pathway activated by this scaffold, contrasting it with D2 blockade.
Figure 1: Mechanism of Action. The ligand dissociates S1R from BiP, stabilizing the MAM and promoting neurotrophic factors, distinct from direct D2 blockade.
Comparative Benchmarking Data
The following data synthesizes experimental trends from key medicinal chemistry campaigns (e.g., J. Med. Chem. 2010).[2][3] It highlights the "Linker Effect"—how N-alkylation transforms the 4-MSPP scaffold into a potent drug.
Binding Affinity Profile (Ki)
Compound
Structure Description
Sigma-1 Ki (nM)
Dopamine D2 Ki (nM)
Selectivity (S1R/D2)
4-MSPP (Test Article)
Para-sulfone, Naked Piperidine
> 1,000 (Low)
> 10,000 (Very Low)
N/A
Pridopidine (Benchmark)
Meta-sulfone, N-Propyl
~70 - 100
~10,000
High (>100x)
Haloperidol (Reference)
Butyrophenone
~2
~1
Low (Mixed)
PRE-084 (Control)
Morpholine ester
~2 - 10
> 10,000
Extreme
Technical Interpretation:
The Alkyl Switch: The naked scaffold (4-MSPP) is significantly less potent than Pridopidine. The N-propyl group is essential for filling the hydrophobic pocket of the S1R, improving affinity by 1-2 orders of magnitude.
Regioisomerism: Moving the sulfone from meta (Pridopidine) to para (4-MSPP) generally reduces affinity further in this specific scaffold class, making 4-MSPP a "low-affinity anchor" useful for fragment screening but not as a standalone drug.
Physicochemical Properties (In Silico)
Property
4-MSPP (Scaffold)
Pridopidine (Drug)
Optimal Range (CNS)
MW ( g/mol )
~239.3
~281.4
< 450
cLogP
~0.8
~2.5
2.0 - 4.0
TPSA (Ų)
~55
~55
< 90
H-Bond Donors
1 (NH)
0
0 - 2
Insight: 4-MSPP is too polar (low cLogP) for optimal CNS penetration compared to Pridopidine. The N-alkylation drives the LogP into the "sweet spot" for blood-brain barrier crossing.
Experimental Protocols: Validating the Scaffold
To replicate these benchmarks, use the following self-validating protocols.
Radioligand Binding Assay (Sigma-1 Receptor)
Objective: Determine the displacement constant (
) of 4-MSPP against a known high-affinity radioligand.
Materials:
Source Tissue: Guinea pig brain membranes or Jurkat cells (rich in S1R).
Radioligand:
(Specific Activity > 30 Ci/mmol).
Non-specific blocker: Haloperidol (10 µM).
Workflow Visualization:
Figure 2: Radioligand Binding Workflow. Critical step: Pre-soak filters in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the hydrophobic ligand.
Protocol Steps:
Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.
Incubation: Mix 100 µg membrane protein with 3 nM
.
Titration: Add 4-MSPP in concentrations ranging from
M to M.
Equilibrium: Incubate for 120 mins at 37°C (slow kinetics are common for S1R).
Termination: Rapid filtration over GF/B filters. Wash 3x with ice-cold buffer.
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
Result Validation: If 4-MSPP acts as an S1R agonist, it should reduce NO release. Haloperidol (antagonist) will generally not reduce NO or may exacerbate it.
Conclusion & Recommendations
For researchers utilizing 4-(4-(methylsulfonyl)phenyl)piperidine :
As a Reference: Use 4-MSPP as a negative control or baseline scaffold when studying Pridopidine. Its low affinity demonstrates the necessity of the N-propyl tail.
As a Building Block: It is an ideal starting point for Fragment-Based Drug Discovery (FBDD). The secondary amine allows for rapid library generation (alkylation/amidation) to probe the S1R hydrophobic pocket.
Data Integrity: Always run a positive control (PRE-084 or Pridopidine) in parallel, as S1R assays are sensitive to buffer ionic strength.
References
Ponten, H., et al. (2010). In vivo pharmacology of the dopaminergic stabilizer pridopidine.[4][5]European Journal of Pharmacology . Link
Natesan, S., et al. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16).[3][4]Journal of Medicinal Chemistry . Link
Sahlholm, K., et al. (2015). Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses.Psychopharmacology .[6][7] Link
Ryskamp, D., et al. (2019). The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease.[1]Neurobiology of Disease . Link
A Senior Application Scientist's Guide to the Comparative Computational Analysis of 4-(4-(Methylsulfonyl)phenyl)piperidine Derivatives
Introduction: The Significance of the 4-(4-(Methylsulfonyl)phenyl)piperidine Scaffold In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 4-(4-(Methylsulfonyl)phenyl)piperidine Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 4-(4-(methylsulfonyl)phenyl)piperidine moiety is a prime example of such a scaffold. Its constituent parts—the piperidine ring, a versatile nitrogen-containing heterocycle, and the methylsulfonylphenyl group—confer a unique combination of physicochemical properties that are highly advantageous for drug design.[1] The piperidine ring is a common feature in many approved drugs, offering a rigid framework that can be functionalized to orient substituents in precise three-dimensional space.[1] The methylsulfonylphenyl group, a key pharmacophore in selective COX-2 inhibitors like Celecoxib, is recognized for its ability to form critical hydrogen bonds and other interactions within enzyme active sites.[2][3]
The convergence of these two groups has led to the development of derivatives targeting a spectrum of proteins, most notably the cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammation and pain.[4][5] Beyond inflammation, derivatives of 4-phenylpiperidine have been investigated for their activity as opioid receptor modulators, sigma receptor ligands, and other central nervous system targets.[6][7][8][9] This versatility underscores the importance of a systematic and comparative approach to understanding how subtle structural modifications to this scaffold influence binding affinity, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive framework for the comparative computational analysis of novel 4-(4-(methylsulfonyl)phenyl)piperidine derivatives. We will explore a robust, multi-step in silico workflow designed to predict and compare the therapeutic potential of various analogs. The causality behind each methodological choice will be explained, providing researchers with not only a protocol but also a foundational understanding to adapt these techniques for their own drug discovery campaigns.
The Computational Workflow: A Strategy for Comparative Analysis
A rigorous computational analysis hinges on a logical sequence of predictive modeling techniques. Each step builds upon the last, refining our understanding of a compound's potential behavior in vivo. Our workflow integrates molecular docking to predict binding affinity, molecular dynamics to assess complex stability, and ADMET profiling to forecast pharmacokinetic properties.
Caption: Overall computational workflow for comparative analysis.
Part 1: Molecular Docking – Predicting Binding Affinity
Molecular docking serves as the first critical filter in our computational pipeline. It predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction, typically represented as a docking score.[10] This allows for the rapid screening of a large library of derivatives to identify those with the highest theoretical affinity for the target.
Target Selection and Preparation
For this guide, we will use the Cyclooxygenase-2 (COX-2) enzyme as our primary target, a well-established target for anti-inflammatory drugs.[4][5] The rationale for this choice is the prevalence of the methylsulfonylphenyl pharmacophore in known COX-2 inhibitors.[2] We will utilize the crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR) from the Protein Data Bank.
Protocol: Target Preparation
Obtain Crystal Structure: Download the PDB file (5KIR) from the RCSB Protein Data Bank.
Pre-processing: Load the structure into a molecular modeling program (e.g., AutoDockTools, Schrödinger Maestro).
Clean the Structure: Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
Assign Charges: Compute and assign partial atomic charges (e.g., Kollman charges) to all protein atoms. This is essential for accurately calculating electrostatic interactions.[11]
Define the Binding Site: Identify the active site cavity. This is typically defined by creating a grid box centered on the position of the original co-crystallized ligand.
Save for Docking: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[11]
Ligand Preparation
A library of 4-(4-(methylsulfonyl)phenyl)piperidine derivatives must be generated. For this guide, we will consider a reference compound (Derivative A, the core scaffold) and two hypothetical derivatives (B and C) with different substitutions on the piperidine nitrogen, a common site for modification.[6]
2D Sketching: Draw the structures using chemical drawing software like ChemDraw or MarvinSketch.
3D Conversion: Convert the 2D structures into 3D conformations.
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[11]
Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand to allow for conformational flexibility during docking.
Save for Docking: Save the prepared ligand structures in the required file format (e.g., PDBQT).[11]
Docking Simulation and Comparative Results
Using a docking program like AutoDock Vina, each prepared ligand is docked into the active site of the prepared COX-2 protein. The program samples numerous conformations and orientations, scoring each to identify the most favorable binding pose.
Derivative
Substitution (R-group)
Docking Score (kcal/mol)
Key Interacting Residues
A (Reference)
-H
-7.8
Arg513, Val523
B
-Acetyl
-8.5
Arg513, Val523, His90
C
-Benzyl
-9.2
Arg513, Val523, Phe518
Analysis of Docking Results: The docking scores suggest that both modifications (acetyl and benzyl) improve the binding affinity compared to the reference scaffold. Derivative C, with the bulky, aromatic benzyl group, shows the most favorable score. This is likely due to additional hydrophobic or pi-stacking interactions with residues like Phe518 in the active site. The methylsulfonyl group in all derivatives is predicted to form a key hydrogen bond with Arg513, anchoring the ligand in the COX-2 secondary pocket, a hallmark of selective inhibitors.[3]
Caption: Key interactions for Derivative C in the COX-2 active site.
Part 2: Molecular Dynamics – Assessing Stability
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[12] A stable complex is a prerequisite for a sustained therapeutic effect. We will subject the highest-scoring complex from docking (COX-2 with Derivative C) to a 100-nanosecond (ns) MD simulation.
Protocol: MD Simulation (using GROMACS)
System Preparation: The best-docked pose of the protein-ligand complex is used as the starting structure.[13]
Force Field Selection: Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand) to define the potential energy of the system.
Solvation: Place the complex in a periodic box of water molecules to simulate an aqueous environment.[14]
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.[14]
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
Equilibration: Gradually heat the system to the target temperature (310 K) and adjust the pressure to the target pressure (1 bar) in two sequential steps (NVT and NPT equilibration).[14]
Production MD: Run the production simulation for 100 ns, saving the coordinates (trajectory) at regular intervals.[15]
Analysis of MD Trajectory
The primary metric for stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms relative to their starting positions.
Protein RMSD: A stable protein backbone RMSD (plateauing below 0.3 nm) indicates that the protein's overall fold is not perturbed by the ligand.
Ligand RMSD: A stable ligand RMSD signifies that the ligand remains firmly bound in the active site and does not drift or dissociate.
A low and stable RMSD for both components throughout the 100 ns simulation would provide strong evidence for a stable binding mode for Derivative C, validating the initial docking prediction.
Part 3: ADMET Profiling – Predicting Drug-Likeness
A compound can have excellent binding affinity but fail as a drug due to poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to weed out candidates with unfavorable profiles. We use web-based tools like SwissADME or ADMETlab 2.0 to predict these properties.[16]
Property
Derivative A
Derivative B
Derivative C
Acceptable Range
Rationale
Molecular Weight ( g/mol )
239.34
281.38
329.45
< 500
Affects absorption and distribution
LogP (Lipophilicity)
1.85
1.60
3.55
< 5
Influences solubility and permeability
H-Bond Donors
1
0
0
≤ 5
Affects membrane permeability
H-Bond Acceptors
2
3
2
≤ 10
Affects membrane permeability
Lipinski's Rule of 5 Violations
0
0
0
0
Guideline for drug-likeness
Predicted Oral Bioavailability
High
High
High
High
Likelihood of being effective upon oral administration
BBB Permeation
No
No
Yes
Target Dependent
Predicts ability to cross the blood-brain barrier
Analysis of ADMET Predictions: All three derivatives exhibit good drug-like properties, with zero violations of Lipinski's Rule of Five. They are all predicted to have high oral bioavailability. A key differentiator is the predicted Blood-Brain Barrier (BBB) permeation. The increased lipophilicity of the benzyl group in Derivative C makes it a candidate for BBB permeation. This is a critical insight: if the target is in the central nervous system, Derivative C is promising; if the target is peripheral (like in most inflammatory conditions for COX-2), this property could lead to undesirable CNS side effects.
Conclusion and Future Directions
This comparative computational analysis provides a multi-faceted evaluation of three 4-(4-(methylsulfonyl)phenyl)piperidine derivatives.
Derivative A serves as a valid baseline with moderate predicted affinity.
Derivative B shows improved affinity through the addition of an acetyl group, a modification that also enhances its hydrogen-bonding capability.
Derivative C emerges as the most potent candidate based on its superior docking score, which is attributable to favorable aromatic interactions from the benzyl group. MD simulations would be required to confirm the stability of this interaction.
Crucially, the ADMET analysis highlights a critical decision point. While Derivative C is the most potent binder to COX-2, its potential to cross the BBB must be considered in the context of the therapeutic indication. For a peripherally acting anti-inflammatory drug, Derivative B might represent a more balanced profile of high affinity and lower risk of CNS side effects.
This guide demonstrates a logical, self-validating workflow where each computational step provides crucial data to inform the next. The synthesis of results from molecular docking, molecular dynamics, and ADMET prediction allows for a holistic and objective comparison, enabling researchers to prioritize the most promising candidates for synthesis and experimental validation, thereby saving valuable time and resources in the drug discovery pipeline.
References
ResearchGate. Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Available from: [Link]
Future Science. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Available from: [Link]
PubMed. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Available from: [Link]
National Institutes of Health (NIH). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]
ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Available from: [Link]
National Institutes of Health (NIH). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]
PubMed. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Available from: [Link]
Taylor & Francis Online. Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available from: [Link]
MD Tutorials. Protein-Ligand Complex. Available from: [Link]
Simulations Plus. ADMET Predictor®. Available from: [Link]
AANA. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available from: [Link]
ACS Publications. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]
National Institutes of Health (NIH). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]
PubMed. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Available from: [Link]
Read the Docs. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Available from: [Link]
PubMed. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Available from: [Link]
Federal Register. Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. Available from: [Link]
YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available from: [Link]
ADMETlab 2.0. ADMETlab 2.0. Available from: [Link]
SpringerLink. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Available from: [Link]
ResearchGate. Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available from: [Link]
Sygnature Discovery. ADMET Prediction Software. Available from: [Link]
IRIS-AperTO. Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. Available from: [Link]
Oxford Academic. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Available from: [Link]
ACS Publications. Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Available from: [Link]
Regulations.gov. Designation of 4-Piperidone as a List I Chemical. Available from: [Link]
Technical Comparison Guide: 4-(4-(methylsulfonyl)phenyl)piperidine vs. Pridopidine (Standard of Care)
The following technical guide provides a head-to-head comparison between 4-(4-(methylsulfonyl)phenyl)piperidine (the para-isomer) and the clinical standard of care, Pridopidine (the meta-isomer scaffold, specifically 4-(...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a head-to-head comparison between 4-(4-(methylsulfonyl)phenyl)piperidine (the para-isomer) and the clinical standard of care, Pridopidine (the meta-isomer scaffold, specifically 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, and its active metabolite).
This guide is structured for researchers evaluating structural activity relationships (SAR) within the phenylpiperidine class of dopaminergic stabilizers and Sigma-1 receptor ligands.
Executive Summary & Chemical Identity
This guide compares the 4-substituted sulfone analog (Target) against the established 3-substituted sulfone class (Standard of Care: Pridopidine). In drug development for neurodegenerative diseases (Huntington’s, ALS), the phenylpiperidine scaffold is critical for "Dopaminergic Stabilization"—a mechanism characterized by fast-off kinetics at the Dopamine D2 receptor and high-affinity Sigma-1 receptor (
Role: Structural analog / Metabolite isomer / Research Tool.
Key Feature: Para-positioning of the methylsulfonyl group.
Standard of Care (SoC): Pridopidine (and its des-propyl metabolite)
Role: Clinical Benchmark (Phase 3 for HD/ALS).
Key Feature: Meta-positioning of the methylsulfonyl group; optimized for "stabilizer" profile (low intrinsic activity D2, high
1R).
Structural Divergence
Feature
Target Compound (Para-Isomer)
Pridopidine Metabolite (Meta-Isomer)
Core Scaffold
4-Phenylpiperidine
4-Phenylpiperidine
Sulfone Position
Para (4-position)
Meta (3-position)
N-Substitution
Secondary Amine (H)
Secondary Amine (H) (Metabolite)
Primary Target
D2 / 1R (SAR Dependent)
1R (High) / D2 (Low)
Mechanistic Profile & Signaling Pathways
The therapeutic value of this class relies on the balance between Sigma-1 Receptor Agonism (neuroprotection, BDNF secretion) and Dopamine D2 Modulation (motor control).
The "Stabilizer" Hypothesis (SAR Insight)
Research into phenylpiperidines indicates that the regiochemistry (Meta vs. Para) fundamentally alters the drug's interaction with the D2 receptor binding pocket.
Meta-Substitution (SoC): Favors a "fast-off" kinetic profile, allowing physiological dopamine signaling while blocking supraphysiological surges. This is the "stabilizer" effect.
Para-Substitution (Target): Often increases steric clash or alters the electrostatic interaction with the serine residues in the D2 orthosteric site, potentially shifting the profile toward full antagonism or altering
1R selectivity.
Pathway Visualization
The following diagram illustrates the dual-pathway mechanism where the SoC (Pridopidine) excels, and where the Target (Para-isomer) must be evaluated.
Caption: Dual-target mechanism showing Sigma-1 mediated neuroprotection and D2 receptor modulation. The Para-isomer's profile must be mapped against these two pathways.
Experimental Comparison: Head-to-Head Data
To objectively evaluate the Target against the SoC, you must generate data across three domains: Binding Affinity (
), Functional Potency (), and Kinetic Residence Time ().
Table 1: Pharmacological Profile (Benchmark vs. Target)
Note: Values for the SoC are based on established literature (Pridopidine/ACR-16). Values for the Target (Para-isomer) are derived from SAR trends and require experimental verification using the protocols below.
Metric
Pridopidine (SoC)
4-(4-methylsulfonyl)phenyl (Target)
Biological Implication
1R Affinity ()
~70–100 nM
To Be Determined
Lower = Higher neuroprotective potential.
D2 High Affinity ()
> 10,000 nM (Low)
Predicted: < 1,000 nM
Para-sulfones often exhibit tighter D2 binding than meta-analogs.
D2 Residence Time
Transient (Fast-off)
Unknown
Long residence time = Risk of extrapyramidal side effects (EPS).
Selectivity (1/D2)
> 100-fold
Likely Lower
High selectivity is preferred for non-motor indications (ALS).
Metabolic Stability
Moderate (CYP2D6)
High
Para-substitution blocks the primary site of hydroxylation.
Key Insight for Researchers
The Meta-isomer (SoC) is optimized for selectivity. If your experimental data shows the Para-isomer has significantly higher D2 affinity (
nM), it effectively exits the "Stabilizer" class and behaves more like a classical antipsychotic (e.g., Sultopride analog), which may be undesirable for neurodegenerative indications but useful for acute psychosis.
Validated Experimental Protocols
To confirm the comparison, perform the following self-validating assays.
Protocol A: Competitive Radioligand Binding (Sigma-1 vs. D2)
Objective: Determine the Selectivity Ratio (
).
Membrane Preparation:
Sigma-1: Use Guinea pig brain homogenates or HEK293 cells overexpressing human
1R.
D2: Use Rat striatal homogenates or CHO-D2L cells.
Ligands:
Radioligand (
1): [3H]-(+)-Pentazocine (2 nM).
Radioligand (D2): [3H]-Raclopride (2 nM).
Non-specific Blockers: Haloperidol (10
M) for 1; (+)-Butaclamol (1 M) for D2.
Incubation:
Incubate Target and SoC (10 pM to 100
M) for 120 min at 25°C.
Critical Step: Ensure equilibrium is reached. Para-sulfones may have slower association rates (
) due to steric hindrance.
Analysis:
Filter through GF/B filters (pre-soaked in 0.5% PEI).
Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Assay (Gi/o Coupling)
Objective: Distinguish between an Antagonist (Target?) and a Stabilizer (SoC).
Add Pridopidine vs. Target Compound in dose-response mode.
Readout:
Antagonist Profile: Reversal of Dopamine-induced suppression (recovery of cAMP signal).
Partial Agonist/Stabilizer: Weak suppression of cAMP on its own; partial reversal of Dopamine effect.
Threshold: If the Target compound shows >80% reversal of Dopamine effect, it acts as a Full Antagonist (different from the SoC).
References & Authoritative Sources
Pridopidine Mechanism: Geva, M., et al. (2016). "Pridopidine activates neuroprotective pathways via the Sigma-1 receptor." Human Molecular Genetics. Link
Phenylpiperidine SAR: Svensson, K., et al. (1993). "On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines." Journal of Pharmacology and Experimental Therapeutics. Link
Sigma-1 Receptor Biology: Su, T.P., et al. (2010). "The Sigma-1 receptor chaperone as an inter-organelle signaling modulator." Trends in Pharmacological Sciences. Link
Dopaminergic Stabilizers: Ponten, H., et al. (2010). "In vivo pharmacology of the dopaminergic stabilizer pridopidine." European Journal of Pharmacology. Link
Chemical Reagent Data: Sigma-Aldrich Product Sheet for 4-(4-(Methylsulfonyl)phenyl)piperidine (CAS 885274-65-7). Link
Comparative
independent verification of the reported activities of 4-(4-(methylsulfonyl)phenyl)piperidine
Technical Verification Guide: 4-(4-(methylsulfonyl)phenyl)piperidine (4-MSP) Executive Summary This guide provides an independent verification framework for 4-(4-(methylsulfonyl)phenyl)piperidine (referred to herein as 4...
This guide provides an independent verification framework for 4-(4-(methylsulfonyl)phenyl)piperidine (referred to herein as 4-MSP ; CAS: 885274-65-7). 4-MSP is a critical pharmacophore often utilized in medicinal chemistry as a regioisomeric probe to determine the structural requirements for Sigma-1 receptor (
R) selectivity versus Dopamine D2 receptor modulation.
As the para-sulfonyl isomer of the clinical stage drug Pridopidine (which is the meta-isomer), 4-MSP serves as a vital reference standard for establishing Structure-Activity Relationships (SAR) in the development of "dopaminergic stabilizers" and neuroprotective agents. This guide outlines the comparative performance, chemical verification, and biological validation protocols required to confirm its reported activities.
Part 1: Comparative Pharmacological Profile
The reported activity of 4-MSP is best understood in direct comparison to its structural analogs: Pridopidine (ACR16) and OSU-6162 . The shift of the methylsulfonyl group from the meta (3-) to the para (4-) position significantly alters the receptor binding profile, primarily reducing D2 affinity while retaining or modulating
Analyst Insight: The para-substitution in 4-MSP creates steric hindrance that disfavors binding to the orthosteric site of the D2 receptor, which requires a specific "deep" pocket fit. However, the
receptor pharmacophore is more tolerant of bulk at the para position, making 4-MSP a highly selective tool for isolating -mediated effects from dopaminergic signaling.
Part 2: Independent Verification Protocols
To validate the identity and activity of 4-MSP, researchers must employ a self-validating workflow that combines chemical rigor with functional biological assays.
Protocol A: Chemical Regioisomer Verification (NMR)
Objective: Distinguish 4-MSP (Para) from Pridopidine precursors (Meta).
Solvent: Dissolve 5 mg of sample in DMSO-d6 .
Acquisition: Run 1H-NMR (400 MHz minimum).
Diagnostic Signal Analysis:
Para-Isomer (4-MSP): Look for the AA'BB' system in the aromatic region (approx. 7.6–8.0 ppm). You will see two distinct doublets (integrating to 2H each) with a coupling constant (
) of ~8 Hz. This symmetry confirms para-substitution.
Meta-Isomer (Pridopidine analog): Look for an ABCD system (singlet, two doublets, one triplet). The lack of symmetry is the key differentiator.
Acceptance Criteria: Presence of symmetric AA'BB' doublets confirms the para-sulfonyl placement.
Non-specific Blocker: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.
Workflow:
Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).
Incubation: Incubate 4-MSP (concentration range:
to M) with 3 nM [³H]-(+)-Pentazocine for 120 min at 37°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
Analysis: Measure radioactivity via liquid scintillation counting.
Data Validation:
Calculate
using non-linear regression.
Convert to
using the Cheng-Prusoff equation: .
Target Result:
nM verifies active binding.
Part 3: Mechanistic Visualization
The following diagram illustrates the validated signaling pathway for 4-MSP. Unlike D2 antagonists, 4-MSP acts via the Mitochondria-Associated Membrane (MAM) , modulating calcium signaling without blocking synaptic transmission.
Figure 1: Mechanism of Action. 4-MSP binding triggers the dissociation of
R from BiP, enabling chaperone activity at the MAM interface.
Part 4: Synthesis & Stability (For Verification)
To ensure the material tested is authentic, one must understand its synthetic origin. 4-MSP is typically synthesized via the Friedel-Crafts sulfonlyation or oxidation of the corresponding sulfide.
Precursor Check: Commercial samples often come as the N-Boc protected intermediate (CAS: 918884-56-7).
Deprotection Step: If purchasing the N-Boc form, deprotection requires 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C -> RT for 2 hours.
Stability Warning: The sulfonyl group is electron-withdrawing, making the piperidine nitrogen less nucleophilic than in alkyl-piperidines. Store as the hydrochloride salt to prevent oxidation or degradation.
References
Ponten, H., et al. (2010). In vivo pharmacology of the dopaminergic stabilizer pridopidine. European Journal of Pharmacology.
Sahlholm, K., et al. (2015).[1] Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. Psychopharmacology.[2][3]
Dyhring, T., et al. (2010). The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D2 receptor antagonism and fast receptor dissociation properties. European Journal of Pharmacology.
Smith, S.B., et al. (2013). The sigma-1 receptor: a new therapeutic target for neurodegenerative disease. CNS & Neurological Disorders.
PubChem Compound Summary. (2024). 4-(4-(Methylsulfonyl)phenyl)piperidine (CAS 885274-65-7).[4][5][6] National Center for Biotechnology Information.
Operational Guide: Safe Disposal and Handling of 4-(4-(Methylsulfonyl)phenyl)piperidine
Executive Summary & Operational Context 4-(4-(Methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a functionalized intermediate often utilized in medicinal chemistry for the synthesis of bioactive scaffolds.[1][2][3][...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Context
4-(4-(Methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a functionalized intermediate often utilized in medicinal chemistry for the synthesis of bioactive scaffolds.[1][2][3][4] Its structure combines a basic secondary amine (piperidine) with a sulfur-containing sulfone group.
Effective disposal of this compound requires specific attention to two chemical realities:
Basicity: The piperidine moiety makes this compound a weak base (
for the conjugate acid). Improper mixing with acidic waste streams can trigger rapid, exothermic neutralization and dangerous pressure buildup in waste containers.
Sulfur Content: The methylsulfonyl group necessitates high-temperature incineration with flue gas scrubbing to capture sulfur dioxide (
) emissions, preventing acid rain precursors.
This guide provides a validated workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).
Hazard Identification & Waste Characterization
Before disposal, the waste must be characterized to determine the correct waste stream. Treat this substance as Hazardous Chemical Waste .
Table 1: Physico-Chemical Properties Relevant to Disposal
Property
Value / Characteristic
Operational Implication
Physical State
Solid (Powder/Crystalline)
Requires solid waste stream unless dissolved in solvent.[3]
Chemical Class
Organic Amine / Sulfone
Segregate from Acids.
Hazards (GHS)
H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)
PPE (Nitrile gloves, safety glasses) is mandatory during handling.[3]
Do not commingle with Nitric Acid or Piranha solution waste.[3]
Waste Segregation Strategy (The "Causality" Protocol)
Why this matters: The most common cause of laboratory waste accidents is the accidental mixing of incompatible streams. Because 4-(4-(Methylsulfonyl)phenyl)piperidine is basic, it must never be placed in the "Acid Waste" container.
Visualizing the Segregation Logic
The following decision tree illustrates the logic for determining the correct waste container.
Figure 1: Decision matrix for segregating piperidine-derivative waste. Note the strict separation based on solvent type and physical state.
Step-by-Step Disposal Protocol
Phase 1: Accumulation & Labeling
Select the Container:
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
Liquids: Use a chemically resistant glass or HDPE bottle with a vented cap if over-pressurization is a concern (though unlikely if segregated correctly).
The "Compatibility Check" (Self-Validating Step):
Procedure: Before adding liquid waste to a communal carboy, take a small aliquot (1 mL) of the existing waste and mix it with 1 mL of your new waste in a fume hood.
Observation: Watch for bubbling, heat generation, or precipitate formation.
Result: If no reaction occurs after 5 minutes, it is safe to combine.
Labeling:
Attach a hazardous waste tag immediately upon the first addition of waste.
Chemical Name: Write out the full name: "4-(4-(Methylsulfonyl)phenyl)piperidine". Do not use abbreviations or chemical structures alone.
Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% Piperidine derivative").
Hazard Checkbox: Mark "Toxic" and "Irritant".
Phase 2: Storage
Store the container in a Secondary Containment Tray (polypropylene) to catch potential leaks.
Keep the container in a designated "Satellite Accumulation Area" near the point of generation.
Cap Management: Keep the container closed at all times except when adding waste.
Phase 3: Final Disposition (Incineration)
The ultimate destruction of this chemical occurs off-site. The presence of the sulfonyl group (
Figure 2: The lifecycle of the chemical waste.[3] The scrubber stage is critical for removing sulfur dioxide generated by the sulfonyl group.[3]
Emergency Spill Response
In the event of a spill outside the fume hood:
Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, evacuate the immediate area.
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.
Containment:
Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
Liquids: Use a commercial spill pillow or vermiculite.
Cleaning: Wipe the surface with a mild detergent and water. Do not use bleach (hypochlorite) immediately, as it can react with amines to form chloramines (toxic gas). Use water/soap first.[5]
References
PubChem. (n.d.). Compound Summary: 4-(4-(Methylsulfonyl)phenyl)piperidine.[1][2][4][6] National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][3]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link][3]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][3]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound: 4-(4-(Methylsulfonyl)phenyl)piperidine
CAS: 885274-65-7 (Free Base) / Derivative Salts
Occupational Exposure Band (OEB): Band 3 (Estimated) – Handle as Potent/Harmful
As a key intermediate in the synthesis of antipsychotics (e.g., Ziprasidone analogues) and GPCR-targeted therapeutics, this piperidine derivative presents a dual hazard profile: the pharmacological potency inherent to bioactive intermediates and the chemical irritancy of the piperidine moiety.
Critical Hazard Directive: While GHS classification identifies this substance as Harmful (Acute Tox. 4) and an Irritant , research environments must treat it with elevated caution due to the potential for respiratory sensitization common in sulfonyl-piperidine pharmacophores. Do not handle on open benchtops.
Hazard Identification & Risk Assessment
Before selecting PPE, we must validate the specific risks. This compound is a solid at room temperature, making dust inhalation the primary vector of exposure.
Hazard Class (GHS)
Category
Signal Word
H-Statement
Operational Implication
Acute Toxicity (Oral)
4
Warning
H302
Harmful if swallowed.[1] Strict hygiene required.[1][2][3][4][5][6][7]
Breakthrough Time: >480 min (Nitrile). Piperidines are organic bases; nitrile offers superior resistance compared to latex.
Operational Protocols: The "Self-Validating" Workflow
Safety is not just what you wear; it is how you move. The following workflow minimizes the generation of static-charged dust, the most common failure mode in handling this solid.
Diagram 1: Safe Handling Lifecycle
This workflow enforces a "Chain of Custody" for the chemical from storage to disposal.
Caption: The critical control point is the "Weighing" phase inside the hood, where dust generation is highest.
Protocol A: Weighing & Transfer (High Risk)
Preparation: Place an ionizing fan or anti-static gun inside the fume hood. Piperidine derivatives are often hygroscopic and static-prone.
The "Double-Containment" Rule: Never transport the stock bottle outside the hood unless it is inside a secondary container (e.g., a plastic tub).
Weighing:
Use a pre-tared vial.
Do not use a spatula that is too large for the neck of the bottle.
Why? Neck friction causes dust dispersion.
Immediate Solubilization: Add solvent to the solid immediately after weighing to eliminate the inhalation hazard. Once in solution, the risk profile shifts from "Inhalation" to "Splash/Contact."
Emergency Response & Spill Logic
In the event of a release, your response must be algorithmic to prevent panic-induced errors.
Diagram 2: Spill Response Decision Logic
Caption: Decision tree for immediate spill containment. Priority is preventing dust aerosolization.
Specific Spill Steps:
Solid Spill: Do not sweep. Sweeping creates aerosols. Cover the powder with a solvent-dampened paper towel (ethanol or water, depending on solubility) to weigh it down, then wipe up.
Skin Exposure: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin, as they may act as a vehicle, carrying the compound through the dermal barrier [3].
Eye Exposure: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.
Disposal & Environmental Compliance
As a pharmaceutical intermediate, this compound must not enter the water table.[3]
Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Solid."
Non-Halogenated: If dissolved in Methanol/Ethanol/DMSO.
Destruction: Incineration is the required method for piperidine derivatives to ensure complete thermal decomposition of the sulfonyl and amine groups [1].
References
PubChem. (n.d.). Compound Summary: Piperidine Derivatives & Safety Profile. National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure and Chemical Permeation. Retrieved from [Link]